4-Chloro-6-(piperidin-1-yl)pyrimidine-5-carbaldehyde
Description
BenchChem offers high-quality 4-Chloro-6-(piperidin-1-yl)pyrimidine-5-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-6-(piperidin-1-yl)pyrimidine-5-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-chloro-6-piperidin-1-ylpyrimidine-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN3O/c11-9-8(6-15)10(13-7-12-9)14-4-2-1-3-5-14/h6-7H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUEHRQABKBYSDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C(=NC=N2)Cl)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80483832 | |
| Record name | 4-Chloro-6-(piperidin-1-yl)pyrimidine-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80483832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54503-93-4 | |
| Record name | 4-Chloro-6-(piperidin-1-yl)pyrimidine-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80483832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the ¹H NMR of 4-Chloro-6-(piperidin-1-yl)pyrimidine-5-carbaldehyde
This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectroscopy of 4-Chloro-6-(piperidin-1-yl)pyrimidine-5-carbaldehyde. It is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry who are engaged in the synthesis, characterization, and quality control of heterocyclic compounds. This document will delve into the theoretical prediction of the ¹H NMR spectrum, a detailed experimental protocol for its acquisition, and a thorough guide to the interpretation of the spectral data.
Introduction
4-Chloro-6-(piperidin-1-yl)pyrimidine-5-carbaldehyde is a substituted pyrimidine derivative. The pyrimidine scaffold is a core structure in numerous biologically active compounds, including pharmaceuticals. The presence of a reactive aldehyde group and a chlorine atom offers synthetic handles for further molecular elaboration, making this compound a valuable intermediate in medicinal chemistry. Accurate structural elucidation is paramount, and ¹H NMR spectroscopy is an indispensable tool for this purpose. This guide will provide the foundational knowledge to confidently analyze the ¹H NMR spectrum of this molecule.
Predicting the ¹H NMR Spectrum: A Structural Analysis
A robust understanding of the molecular structure allows for a confident prediction of the ¹H NMR spectrum. The structure of 4-Chloro-6-(piperidin-1-yl)pyrimidine-5-carbaldehyde contains three distinct proton environments: the pyrimidine ring proton, the piperidine ring protons, and the aldehyde proton.
Diagram 1: Molecular Structure and Proton Environments
Caption: Molecular structure of 4-Chloro-6-(piperidin-1-yl)pyrimidine-5-carbaldehyde with distinct proton environments highlighted.
Based on the structure, we can predict the following signals:
-
Aldehyde Proton (CHO): The proton attached to the carbonyl carbon is highly deshielded due to the electronegativity of the oxygen atom and the anisotropic effect of the C=O bond. This signal is expected to appear as a singlet in the downfield region of the spectrum, typically between δ 9.0 and 10.0 ppm.[1][2][3] The absence of adjacent protons results in a singlet multiplicity.[2]
-
Pyrimidine Proton (H-2): The pyrimidine ring has one proton at the C-2 position. Aromatic protons generally resonate between δ 7.0 and 9.0 ppm.[1] The electron-withdrawing nature of the two nitrogen atoms in the pyrimidine ring will deshield this proton, shifting it downfield. Its multiplicity will be a singlet as there are no vicinal protons to couple with.
-
Piperidine Protons: The piperidine ring has three sets of chemically non-equivalent methylene (CH₂) groups due to their proximity to the pyrimidine ring.
-
α-Methylene Protons (adjacent to Nitrogen): The two CH₂ groups directly attached to the nitrogen atom are in the α-position. These protons are deshielded by the electronegative nitrogen and will appear as a triplet. A typical chemical shift for such protons is in the range of δ 2.5-3.5 ppm.[4]
-
β- and γ-Methylene Protons: The CH₂ groups in the β and γ positions of the piperidine ring are further from the electron-withdrawing pyrimidine ring. They will be more shielded compared to the α-protons and are expected to resonate upfield. Their signals will likely appear as multiplets in the range of δ 1.5-2.0 ppm.[4] Due to the complexity of their coupling, they may overlap.
-
Predicted ¹H NMR Data Summary
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aldehyde-H | 9.0 - 10.0 | Singlet (s) | 1H |
| Pyrimidine-H (H-2) | 8.0 - 9.0 | Singlet (s) | 1H |
| Piperidine-α-CH₂ | 3.0 - 4.0 | Triplet (t) | 4H |
| Piperidine-β,γ-CH₂ | 1.5 - 2.0 | Multiplet (m) | 6H |
Experimental Protocol for ¹H NMR Data Acquisition
The following protocol outlines the steps for acquiring a high-quality ¹H NMR spectrum of 4-Chloro-6-(piperidin-1-yl)pyrimidine-5-carbaldehyde. Adherence to these steps is crucial for obtaining reliable and reproducible data.
Materials and Equipment
-
4-Chloro-6-(piperidin-1-yl)pyrimidine-5-carbaldehyde sample
-
Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)
-
High-quality 5 mm NMR tubes
-
Pipettes and glassware
-
NMR spectrometer (e.g., 400 MHz or higher)
Sample Preparation
-
Sample Weighing: Accurately weigh approximately 5-10 mg of the compound.[5][6]
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. CDCl₃ is a common first choice.[7] If solubility is an issue, DMSO-d₆ can be used. Be aware that the choice of solvent can slightly affect the chemical shifts.[8][9]
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[5]
-
Transfer to NMR Tube: Using a pipette, transfer the solution to a clean, dry NMR tube. Ensure there are no solid particles in the solution. If necessary, filter the solution through a small cotton plug in the pipette.[7]
-
Standard: Tetramethylsilane (TMS) is commonly used as an internal standard (0 ppm). Many commercially available deuterated solvents already contain TMS.[10]
Diagram 2: NMR Sample Preparation Workflow
Caption: A streamlined workflow for the preparation and acquisition of the ¹H NMR spectrum.
Spectrometer Setup and Data Acquisition
-
Insert Sample: Carefully insert the NMR tube into the spectrometer.
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity. This is a critical step for obtaining sharp, well-resolved peaks.[11]
-
Acquisition Parameters: Set the appropriate acquisition parameters, including the number of scans, relaxation delay, and spectral width. For a routine ¹H NMR, 8 to 16 scans are typically sufficient.
-
Data Acquisition: Acquire the Free Induction Decay (FID) data.
-
Data Processing: Process the FID using a Fourier transform, phase correction, and baseline correction to obtain the final spectrum.
Interpretation of the ¹H NMR Spectrum
The interpretation of the ¹H NMR spectrum involves analyzing four key features: the number of signals, their chemical shifts, their integration, and their multiplicity (splitting pattern).[12][13][14]
-
Number of Signals: The number of distinct signals in the spectrum corresponds to the number of chemically non-equivalent sets of protons in the molecule. For 4-Chloro-6-(piperidin-1-yl)pyrimidine-5-carbaldehyde, we expect to see four main groups of signals.
-
Chemical Shift (δ): The position of a signal along the x-axis (in ppm) indicates the chemical environment of the protons. As predicted, the aldehyde proton will be the most downfield, followed by the pyrimidine proton, the α-piperidine protons, and finally the β- and γ-piperidine protons being the most upfield.
-
Integration: The area under each signal is proportional to the number of protons giving rise to that signal. The integration values should correspond to the predicted ratios of 1:1:4:6 for the aldehyde, pyrimidine, α-piperidine, and β,γ-piperidine protons, respectively.
-
Multiplicity (Splitting): The splitting of a signal into multiple peaks is caused by the magnetic influence of neighboring protons (spin-spin coupling or J-coupling).[15][16] The n+1 rule is a useful guide for simple systems, where n is the number of equivalent neighboring protons.[17]
-
The aldehyde and pyrimidine protons are expected to be singlets as they have no adjacent protons.
-
The α-piperidine protons will be split by the two adjacent β-protons, resulting in a triplet (2+1=3).
-
The β- and γ-piperidine protons will exhibit more complex splitting patterns due to coupling with their neighbors, resulting in a multiplet.
-
Long-range coupling (over more than three bonds) can sometimes be observed, especially in rigid systems or through π-systems, which may lead to slight broadening of singlets or more complex multiplets.[18][19][20]
Conclusion
This in-depth technical guide provides a comprehensive framework for understanding and analyzing the ¹H NMR spectrum of 4-Chloro-6-(piperidin-1-yl)pyrimidine-5-carbaldehyde. By combining a theoretical prediction of the spectrum with a robust experimental protocol and a detailed guide to data interpretation, researchers can confidently characterize this important synthetic intermediate. The principles outlined herein are broadly applicable to the structural elucidation of a wide range of organic molecules.
References
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Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]
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Reich, H. J. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. University of Wisconsin-Madison. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 67432, 2,4-Diamino-6-chloropyrimidine. Retrieved from [Link]
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ACD/Labs. (2021, December 2). The Basics of Interpreting a Proton (1H) NMR Spectrum. Retrieved from [Link]
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Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]
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ACD/Labs. (n.d.). 1H–1H Coupling in Proton NMR. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4201, Minoxidil. Retrieved from [Link]
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Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]
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Chemistry LibreTexts. (2021, December 15). 6.6: ¹H NMR Spectra and Interpretation (Part I). Retrieved from [Link]
- Manimaran, A., et al. (2013). Synthesis, spectral characterization, and in vitro antimicrobial evaluation of ruthenium(III) complexes of piperidine dithiocarbamate with triphenylphosphine/arsine.
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Reich, H. J. (n.d.). NMR Spectroscopy :: 5-HMR-6 Long-Range (4J and higher) Proton-Proton Couplings. University of Wisconsin-Madison. Retrieved from [Link]
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UCLA Chemistry & Biochemistry. (n.d.). Aldehydes. Retrieved from [Link]
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Wikipedia. (n.d.). J-coupling. Retrieved from [Link]
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Oregon State University. (2020, February 7). CH 336: Aldehyde Spectroscopy. Retrieved from [Link]
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Nanalysis. (2022, February 29). Guide: Preparing a Sample for NMR analysis – Part I. Retrieved from [Link]
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Compound Interest. (n.d.). A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. Retrieved from [Link]
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Frontier, A. (2026). How to Get a Good 1H NMR Spectrum. University of Rochester. Retrieved from [Link]
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Der Pharma Chemica. (2016). Revealing the J-coupling in the 1H-NMR Spectra of Antineoplastic and Antimetabolites Drugs. Retrieved from [Link]
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Reich, H. J. (n.d.). 5.3 Spin-Spin Splitting: J-Coupling. University of Wisconsin-Madison. Retrieved from [Link]
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Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 606255, 2,4-Diamino-6-piperidinopyrimidine. Retrieved from [Link]
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An In-Depth Technical Guide to the Mass Spectrometric Analysis of 4-Chloro-6-(piperidin-1-yl)pyrimidine-5-carbaldehyde
Abstract
This technical guide provides a comprehensive framework for the mass spectrometric analysis of 4-Chloro-6-(piperidin-1-yl)pyrimidine-5-carbaldehyde, a heterocyclic compound of interest in synthetic chemistry and drug development. As a substituted pyrimidine, its structural confirmation and purity assessment are critical milestones in research and manufacturing workflows. This document moves beyond a simple recitation of methods, offering a deep dive into the rationale behind analytical choices—from ionization techniques to collision-induced dissociation strategies. We present a detailed, field-proven protocol for LC-MS/MS analysis, predict the compound's fragmentation pathways based on fundamental chemical principles, and provide the necessary tools for researchers to interpret their own data with confidence. This guide is intended for scientists and professionals who require a robust, validated approach to the structural elucidation of complex small molecules.
Molecular Profile and Strategic Analytical Considerations
The structure of 4-Chloro-6-(piperidin-1-yl)pyrimidine-5-carbaldehyde presents several key features that dictate the optimal mass spectrometry strategy. A thorough understanding of its physicochemical properties is the foundation for method development.
-
Molecular Formula: C₁₀H₁₂ClN₃O
-
Monoisotopic Mass: 225.0669 Da
-
Key Structural Features:
-
Pyrimidine Core: A nitrogenous heterocycle that can be readily protonated.
-
Piperidine Moiety: A basic aliphatic heterocycle, with a nitrogen atom that serves as a primary site for protonation in positive-ion electrospray ionization.
-
Chlorine Atom: This introduces a characteristic isotopic signature, a crucial validation point in mass analysis.
-
Carbaldehyde Group: A reactive functional group whose fragmentation behavior (e.g., neutral loss) can provide structural confirmation.
-
The presence of multiple basic nitrogen atoms makes this molecule an ideal candidate for positive-ion mode electrospray ionization (ESI), which generates a protonated molecular ion, [M+H]⁺, with high efficiency. The chlorine atom provides an invaluable internal confirmation; the natural isotopic abundance of ³⁵Cl and ³⁷Cl (approximately 3:1) will result in a characteristic [M+H]⁺ and [M+2+H]⁺ ion cluster, separated by ~2 Da, with a relative intensity ratio of roughly 3:1.[1]
Table 1: Physicochemical and Mass Spectrometry Properties
| Property | Value | Rationale & Implication for MS Analysis |
| Molecular Formula | C₁₀H₁₂ClN₃O | Defines the elemental composition for high-resolution mass spectrometry (HRMS) confirmation. |
| Monoisotopic Mass | 225.0669 Da | The theoretical exact mass of the molecule containing the most abundant isotopes (¹²C, ¹H, ³⁵Cl, ¹⁴N, ¹⁶O). |
| [M+H]⁺ (³⁵Cl) | 226.0747 Da | The target ion for MS1 detection and MS/MS precursor selection in positive ESI mode. |
| [M+2+H]⁺ (³⁷Cl) | 228.0718 Da | The confirmatory isotope peak. Its presence and correct ratio to the [M+H]⁺ peak validate the presence of one chlorine atom. |
The Analytical Workflow: From Ionization to Detection
A successful analysis hinges on a logical workflow that ensures efficient ionization, accurate mass measurement, and informative fragmentation. For this molecule, a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system is the instrument of choice.
The Primacy of Electrospray Ionization (ESI)
ESI is the preferred method for this analyte due to its "soft" ionization nature, which minimizes in-source fragmentation and preserves the molecular ion for subsequent analysis.[2][3] The process, conducted at atmospheric pressure, transfers ions from solution to the gas phase, making it perfectly suited for LC-MS coupling.[3] The basic nitrogens on the piperidine and pyrimidine rings are readily protonated in the ESI droplet, leading to a strong signal for the [M+H]⁺ ion.
The Non-Negotiable Role of High-Resolution Mass Spectrometry (HRMS)
While nominal mass can suggest an identity, it cannot confirm it. HRMS provides mass accuracy within a few parts-per-million (ppm), enabling the confident determination of the elemental formula for both the parent ion and its fragments. This capability is indispensable for distinguishing the target compound from any potential isobaric impurities.
Experimental Protocol: A Validated Approach
This section details a robust protocol for the analysis of 4-Chloro-6-(piperidin-1-yl)pyrimidine-5-carbaldehyde using a standard LC-MS/MS platform (e.g., a Q-TOF mass spectrometer).
Sample and Mobile Phase Preparation
-
Sample Stock Solution: Accurately weigh ~1 mg of the compound and dissolve in 1 mL of methanol or acetonitrile to create a 1 mg/mL stock solution.
-
Working Solution: Serially dilute the stock solution to a final concentration of 1-10 µg/mL using the initial mobile phase composition (e.g., 95% Mobile Phase A, 5% Mobile Phase B).
-
Mobile Phase A: Prepare 0.1% formic acid in water. The formic acid serves as a proton source to enhance ionization efficiency.
-
Mobile Phase B: Prepare 0.1% formic acid in acetonitrile.
Liquid Chromatography Parameters
The goal of the LC method is to chromatographically separate the analyte from impurities and deliver it to the mass spectrometer in a solvent compatible with ESI.
| Parameter | Recommended Setting | Rationale |
| Column | C18, 2.1 x 50 mm, 1.8 µm | Standard reverse-phase chemistry for retaining moderately polar organic molecules. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column, ensuring sharp chromatographic peaks. |
| Injection Volume | 2-5 µL | Balances sensitivity with the risk of column overloading. |
| Column Temp. | 40 °C | Improves peak shape and run-to-run reproducibility. |
| LC Gradient | 5% B to 95% B over 8 min | A standard gradient to elute the compound and clean the column. |
Mass Spectrometry Parameters
These parameters should be optimized for the specific instrument but serve as a validated starting point.
| Parameter | Recommended Setting | Rationale |
| Ion Source (ESI) | ||
| Ionization Mode | Positive | The molecule contains basic nitrogens, ideal for protonation. |
| Capillary Voltage | 3.5 - 4.0 kV | Creates the electrospray plume for ion generation. |
| Nebulizer Gas (N₂) | 35 psi | Assists in droplet formation. |
| Drying Gas (N₂) | 8 L/min at 300 °C | Aids in solvent evaporation and desolvation of ions. |
| MS1 Acquisition | ||
| Scan Type | Full Scan (MS) | To detect the [M+H]⁺ precursor ion and its isotopic pattern. |
| Mass Range | m/z 100 - 500 | A range sufficient to encompass the precursor and potential impurities. |
| MS/MS Acquisition | ||
| Scan Type | Targeted MS/MS | To fragment the selected precursor ion for structural elucidation. |
| Precursor Ion | m/z 226.07 | The monoisotopic [M+H]⁺ ion. |
| Collision Energy | 10-40 eV (Ramped) | A ramp of collision energies ensures the capture of both low-energy and high-energy fragments, providing a comprehensive fragmentation spectrum. |
Predicted Fragmentation Pathways and Spectral Interpretation
The true power of MS/MS lies in the interpretation of fragmentation patterns to piece together the molecular structure.[4][5] For 4-Chloro-6-(piperidin-1-yl)pyrimidine-5-carbaldehyde, fragmentation is likely initiated at the protonated piperidine or pyrimidine nitrogen, followed by cleavage of the weakest bonds.
The MS1 Spectrum: Isotopic Signature
The full scan MS1 spectrum is expected to be dominated by two peaks:
-
m/z 226.0747: The [M+H]⁺ ion containing ³⁵Cl.
-
m/z 228.0718: The [M+2+H]⁺ ion containing ³⁷Cl. The intensity of the peak at m/z 228 should be approximately 32.5% of the peak at m/z 226, confirming the presence of a single chlorine atom.
The MS/MS Spectrum: Structural Fingerprinting
Upon collision-induced dissociation (CID), the [M+H]⁺ ion (m/z 226.07) is expected to follow several key fragmentation pathways. The fragmentation of piperidine-containing compounds often involves alpha-cleavage or ring-opening mechanisms.[6][7]
Table 2: Predicted Major Fragment Ions from [M+H]⁺ at m/z 226.07
| Predicted m/z | Proposed Formula | Proposed Neutral Loss | Fragmentation Pathway Description |
| 198.0818 | [C₉H₁₂ClN₂]⁺ | CO | Loss of Carbon Monoxide: A common fragmentation for aldehydes, involving the neutral loss of 28 Da from the formyl group. |
| 197.0738 | [C₉H₁₁ClN₃]⁺• | CHO• | Loss of Formyl Radical: Cleavage of the C-C bond between the pyrimidine ring and the carbonyl carbon. |
| 190.1003 | [C₁₀H₁₂N₃O]⁺ | HCl | Loss of HCl: Elimination of hydrogen chloride, a characteristic pathway for chlorinated compounds. |
| 183.0847 | [C₇H₈ClN₃]⁺• | C₃H₆ | Piperidine Ring Fragmentation: Alpha-cleavage adjacent to the nitrogen, followed by ring opening and loss of propene, a known pathway for substituted piperidines.[7] |
| 142.0163 | [C₅H₂ClN₃O]⁺ | C₅H₁₀ | Inter-ring Cleavage: Scission of the bond connecting the piperidine nitrogen to the pyrimidine ring, resulting in the charged pyrimidine core. |
Conclusion
The mass spectrometric analysis of 4-Chloro-6-(piperidin-1-yl)pyrimidine-5-carbaldehyde is a clear example of how fundamental chemical principles can be applied to predict and interpret complex data. By leveraging a logical LC-MS/MS workflow centered on positive-ion ESI and high-resolution detection, a rich tapestry of information can be obtained. The characteristic chlorine isotope pattern in the MS1 scan provides initial confirmation, while the detailed fragmentation pattern in the MS/MS scan serves as a definitive structural fingerprint. The pathways outlined in this guide—including losses of CO and HCl, and fragmentation of the piperidine ring—provide a robust roadmap for researchers to confidently identify this molecule and its analogues, ensuring data integrity in drug discovery and development pipelines.
References
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IR spectrum of 4-Chloro-6-(piperidin-1-yl)pyrimidine-5-carbaldehyde
An In-Depth Technical Guide to the Infrared Spectrum of 4-Chloro-6-(piperidin-1-yl)pyrimidine-5-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the Fourier-Transform Infrared (FTIR) spectrum of 4-Chloro-6-(piperidin-1-yl)pyrimidine-5-carbaldehyde. As a Senior Application Scientist, this document moves beyond a simple recitation of peaks to offer a foundational understanding of the molecule's vibrational properties, grounded in established spectroscopic principles. The methodologies described herein are designed to be self-validating, ensuring that researchers can confidently apply these principles for structural elucidation and quality control.
Molecular Structure and Predicted Vibrational Modes
4-Chloro-6-(piperidin-1-yl)pyrimidine-5-carbaldehyde is a polysubstituted heterocyclic compound with significant potential as a scaffold in medicinal chemistry. Its structure is comprised of four key functional regions, each contributing distinct and identifiable signals to its infrared spectrum:
-
Aromatic Pyrimidine Core: A heteroaromatic ring containing C=C and C=N double bonds.
-
Aldehyde Group (-CHO): An electron-withdrawing group directly attached to the pyrimidine ring.
-
Saturated Piperidine Ring: A tertiary aliphatic amine substituent.
-
Chloro-Substituent (-Cl): A halogen atom bonded to the aromatic core.
The analysis of its IR spectrum allows for the unambiguous confirmation of each of these structural components. Infrared spectroscopy is a powerful and rapid technique for identifying the bonds present in a molecule by measuring the absorption of infrared radiation at frequencies corresponding to the molecule's vibrational modes.[1]
Caption: Key vibrational modes in 4-Chloro-6-(piperidin-1-yl)pyrimidine-5-carbaldehyde.
Predictive Analysis of the Infrared Spectrum
The IR spectrum can be logically divided into the functional group region (4000-1500 cm⁻¹) and the fingerprint region (1500-500 cm⁻¹).[2] While the functional group region allows for the identification of specific bonds, the fingerprint region provides a unique pattern for the molecule as a whole.
The Functional Group Region (4000 cm⁻¹ - 1500 cm⁻¹)
This region contains the most diagnostic peaks for confirming the primary structural features.
-
C-H Stretching Vibrations (>2800 cm⁻¹):
-
Aliphatic C-H (Piperidine): Strong, sharp absorptions are expected between 2950 cm⁻¹ and 2850 cm⁻¹. These arise from the symmetric and asymmetric stretching of the C-H bonds in the CH₂ groups of the piperidine ring.[3]
-
Aldehyde C-H: A hallmark of an aldehyde is the appearance of one or two weaker, but sharp, peaks between 2830 cm⁻¹ and 2695 cm⁻¹.[3][4] The peak around 2720 cm⁻¹ is particularly diagnostic and often appears as a shoulder to the right of the main aliphatic C-H absorptions.[4]
-
Aromatic C-H (Pyrimidine): A weak absorption may be observed just above 3000 cm⁻¹, typically around 3030 cm⁻¹, corresponding to the C-H stretch on the pyrimidine ring.[5]
-
-
Carbonyl C=O Stretching Vibration (~1700 cm⁻¹):
-
This is expected to be one of the strongest and sharpest peaks in the entire spectrum.[1] For aldehydes, this peak typically appears between 1740-1690 cm⁻¹.[1][5] Because the aldehyde is conjugated with the pyrimidine ring, the C=O bond is slightly weakened, and the absorption frequency is lowered to the 1710-1680 cm⁻¹ range.[6]
-
-
C=C and C=N Ring Stretching Vibrations (1600 cm⁻¹ - 1450 cm⁻¹):
The Fingerprint Region (1500 cm⁻¹ - 500 cm⁻¹)
This region contains a complex series of absorptions that are unique to the molecule's overall structure.
-
C-H Bending Vibrations (1470 cm⁻¹ - 1350 cm⁻¹):
-
The scissoring and rocking motions of the CH₂ groups in the piperidine ring produce medium-intensity bands in the 1470-1450 cm⁻¹ range.[3]
-
-
C-N Stretching Vibrations (1335 cm⁻¹ - 1020 cm⁻¹):
-
C-Cl Stretching Vibration (< 850 cm⁻¹):
-
The vibration of the carbon-chlorine bond is expected to produce a medium-to-strong absorption in the 850-550 cm⁻¹ range.[3] This peak confirms the presence of the chloro-substituent.
-
Summary of Predicted Absorptions
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Expected Intensity |
| ~3030 | Aromatic C-H | C-H Stretch | Weak to Medium |
| 2950 - 2850 | Aliphatic C-H (Piperidine) | C-H Stretch | Strong |
| 2830 - 2720 | Aldehyde C-H | C-H Stretch (Fermi Doublet) | Weak, Sharp |
| 1710 - 1680 | Aldehyde C=O | C=O Stretch | Strong, Sharp |
| 1600 - 1450 | Pyrimidine Ring | C=C and C=N Stretches | Medium to Strong, Multiple Peaks |
| 1470 - 1450 | Aliphatic C-H (Piperidine) | C-H Bend (Scissoring) | Medium |
| 1335 - 1250 | Aromatic-Amine C-N | C-N Stretch | Strong |
| 1250 - 1020 | Aliphatic-Amine C-N | C-N Stretch | Weak to Medium |
| < 850 | Aryl Halide C-Cl | C-Cl Stretch | Medium to Strong |
Self-Validating Experimental Protocol
To ensure the acquisition of a high-fidelity and reproducible IR spectrum, a rigorous experimental protocol is essential. The choice of sampling technique is critical; Attenuated Total Reflectance (ATR) is often preferred for solid powders due to its minimal sample preparation and consistency.[9]
Methodology: ATR-FTIR Spectroscopy
-
Instrument Preparation:
-
Power on the FTIR spectrometer and allow the source and detector to stabilize for at least 30 minutes. This ensures a stable energy output and minimizes drift.
-
Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and CO₂ interference, which can obscure key spectral regions.
-
-
Background Collection (Self-Validation Step 1):
-
Ensure the ATR crystal (typically diamond or germanium) is immaculately clean. Clean with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe.
-
Record a background spectrum. This measurement of the clean, empty ATR crystal is crucial as it is subtracted from the sample spectrum to remove any instrument and environmental artifacts.
-
-
Sample Application and Analysis:
-
Place a small amount (1-2 mg) of the solid 4-Chloro-6-(piperidin-1-yl)pyrimidine-5-carbaldehyde powder directly onto the center of the ATR crystal.[9]
-
Apply consistent pressure using the instrument's pressure clamp. This is a critical step to ensure good optical contact between the sample and the crystal, which is necessary for a strong, high-quality signal.
-
Collect the sample spectrum.
-
-
Data Processing and Validation (Self-Validation Step 2):
-
The instrument software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.
-
Perform an ATR correction if necessary, as this algorithm corrects for the wavelength-dependent depth of penetration of the IR beam, providing a spectrum that more closely resembles a traditional transmission spectrum.
-
Validate the spectrum by checking for expected features: a flat baseline outside of absorption bands and the absence of strong atmospheric CO₂ (~2350 cm⁻¹) or water vapor peaks.
-
Caption: Workflow for acquiring a validated ATR-FTIR spectrum.
Conclusion
The infrared spectrum of 4-Chloro-6-(piperidin-1-yl)pyrimidine-5-carbaldehyde provides a rich dataset for its structural verification. The key diagnostic signals—the strong carbonyl stretch around 1700 cm⁻¹, the characteristic aldehyde C-H stretches, the dense aliphatic C-H absorptions below 3000 cm⁻¹, and the complex pattern of the pyrimidine ring—collectively serve as a unique molecular fingerprint. By following the robust experimental protocol outlined, researchers can reliably obtain high-quality spectra to confirm the identity and purity of this important chemical intermediate, ensuring confidence in subsequent stages of research and development.
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Veeprho. 5-Chloro-6-(piperidin-1-yl)pyrimidine-2,4-diamine | CAS 1784008-01-0. [Link]
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A-Z Guide to Crystal Structure Determination: A Case Study of 4-Chloro-6-(piperidin-1-yl)pyrimidine-5-carbaldehyde
Abstract: The structural elucidation of novel chemical entities is a cornerstone of modern drug discovery and materials science. The precise three-dimensional arrangement of atoms within a crystal lattice dictates a molecule's physicochemical properties, including solubility, stability, and, critically, its ability to interact with biological targets. This guide presents a comprehensive, field-proven methodology for determining the crystal structure of a novel compound, using the hitherto uncharacterized 4-Chloro-6-(piperidin-1-yl)pyrimidine-5-carbaldehyde as a practical case study. While no public crystallographic data for this specific molecule exists as of this publication, this whitepaper provides researchers, scientists, and drug development professionals with a robust framework—from synthesis and crystallization to single-crystal X-ray diffraction analysis and interpretation. By grounding our approach in the analysis of analogous structures and established principles of crystallography, we offer a predictive and instructional roadmap for navigating the full workflow of crystal structure determination.
Chapter 1: Introduction & Strategic Rationale
The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved therapeutics. Its derivatives are integral to the development of agents targeting a wide array of diseases. The title compound, 4-Chloro-6-(piperidin-1-yl)pyrimidine-5-carbaldehyde, combines several key functional groups: a reactive chloropyrimidine core, a flexible piperidine ring, and a hydrogen-bond-accepting carbaldehyde. This unique combination suggests potential as an intermediate for more complex drug candidates, possibly in areas like kinase inhibition where pyrimidine-based molecules have found significant success.
Understanding the crystal structure is paramount. It provides definitive proof of molecular identity and offers invaluable insights into:
-
Molecular Geometry: Bond lengths, bond angles, and torsional angles that define the molecule's conformation.
-
Intermolecular Interactions: The non-covalent forces (e.g., hydrogen bonds, halogen bonds, π-π stacking) that govern how molecules pack together in the solid state.[1][2]
-
Solid-State Properties: Influences on melting point, solubility, and stability, which are critical for pharmaceutical development.
This guide will therefore detail the expert-level workflow required to take this compound from a theoretical concept to a fully characterized crystal structure.
Chapter 2: Synthesis and High-Quality Crystal Growth
The journey to a crystal structure begins with the synthesis of pure, crystalline material. A plausible synthetic route is essential, followed by a meticulous crystallization screening process.
Proposed Synthesis Protocol
The synthesis of the title compound can be approached via nucleophilic aromatic substitution (SNAr), a reliable reaction for functionalizing chloropyrimidines.[3]
Reaction: 4,6-Dichloropyrimidine-5-carbaldehyde with Piperidine.
Protocol:
-
Reactant Preparation: Dissolve 1.0 equivalent of 4,6-dichloropyrimidine-5-carbaldehyde in a suitable aprotic solvent, such as acetonitrile or tetrahydrofuran (THF), in a round-bottom flask equipped with a magnetic stirrer.
-
Base Addition: Add 1.1 equivalents of a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), to the solution to act as a scavenger for the HCl byproduct.
-
Nucleophile Addition: Slowly add 1.05 equivalents of piperidine to the stirred solution at room temperature. The slight excess of piperidine ensures the complete consumption of the starting material.
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC). A typical mobile phase would be a mixture of ethyl acetate and hexane.
-
Work-up and Purification:
-
Once the reaction is complete, filter the solution to remove the amine-hydrochloride salt precipitate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product using column chromatography on silica gel to yield the pure 4-Chloro-6-(piperidin-1-yl)pyrimidine-5-carbaldehyde.
-
-
Characterization: Confirm the identity and purity of the synthesized compound using standard analytical techniques such as 1H NMR, 13C NMR, and mass spectrometry.
Crystallization: The Art and Science of Single Crystal Growth
Obtaining diffraction-quality single crystals is often the most challenging step.[4] It requires inducing the slow, ordered arrangement of molecules from a supersaturated solution.
Core Principle: The ideal crystallization solvent (or solvent system) is one in which the compound is sparingly soluble. This allows for the creation of a supersaturated state from which crystals can nucleate and grow slowly.
Experimental Workflow for Crystallization Screening:
-
Solubility Testing: Test the solubility of the purified compound in a range of solvents of varying polarity (e.g., hexane, ethyl acetate, acetone, ethanol, water).
-
Method Selection: Based on solubility, select appropriate crystallization techniques.
| Crystallization Technique | Description | Ideal Scenario |
| Slow Evaporation | The compound is dissolved in a solvent in which it is moderately soluble. The solvent is allowed to evaporate slowly over days or weeks. | Compound is soluble at room temperature. |
| Vapor Diffusion | A concentrated solution of the compound in a volatile solvent is placed in a sealed container with a less volatile "anti-solvent" in which the compound is insoluble. The vapor of the good solvent slowly diffuses into the anti-solvent, inducing crystallization. | High-quality crystals are often obtained with this method. |
| Slow Cooling | The compound is dissolved in a minimal amount of solvent at an elevated temperature. The solution is then allowed to cool slowly to room temperature, reducing solubility and promoting crystal growth. | Compound shows a significant increase in solubility with temperature. |
The following diagram illustrates the decision-making workflow for selecting a crystallization method.
Caption: Decision workflow for crystallization method selection.
Chapter 3: Single-Crystal X-ray Diffraction (SC-XRD) Analysis
Single-crystal X-ray diffraction is the definitive, non-destructive technique for determining the three-dimensional atomic structure of a crystalline material.[5][6]
The SC-XRD Workflow
The process involves irradiating a single crystal with monochromatic X-rays and analyzing the resulting diffraction pattern.[7]
Caption: Standard workflow for Single-Crystal X-ray Diffraction.
Protocol Breakdown:
-
Crystal Selection and Mounting: A suitable crystal (typically 0.1-0.3 mm in size) is selected under a microscope and mounted on a goniometer head.[8]
-
Data Collection: The crystal is placed in a diffractometer, where it is rotated in a beam of X-rays. A detector records the positions and intensities of the diffracted X-ray spots.[7]
-
Data Reduction: The raw diffraction data is processed to yield a list of reflection intensities.
-
Structure Solution: Sophisticated algorithms are used to solve the "phase problem" and generate an initial electron density map, revealing the positions of the atoms.
-
Structure Refinement: A least-squares refinement process optimizes the atomic coordinates and thermal displacement parameters to best fit the experimental data.
-
Validation: The final structure is validated using established crystallographic metrics to ensure its quality and accuracy before being prepared for publication, typically in the form of a Crystallographic Information File (CIF).
Chapter 4: Predicted Structure Analysis & Discussion
While the experimental structure awaits determination, we can formulate a robust hypothesis about its key features based on the known crystallographic behavior of its constituent parts: the 4-chloropyrimidine ring and the piperidine moiety.[9][10]
Predicted Crystallographic and Geometric Parameters
Based on analysis of similar structures in the Cambridge Structural Database (CSD), we can predict a plausible set of parameters.
| Parameter | Predicted Value/Observation | Rationale & Cited Evidence |
| Crystal System | Monoclinic or Orthorhombic | These are the most common crystal systems for organic molecules of this type. |
| Space Group | P21/c or P-1 | Centrosymmetric space groups are statistically favored for achiral molecules. |
| Piperidine Conformation | Chair Conformation | The chair conformation is the lowest energy state for the piperidine ring.[9] |
| Pyrimidine Ring | Largely Planar | The aromatic nature of the pyrimidine ring dictates a planar geometry. |
| C-Cl Bond Length | ~1.74 Å | Typical for a chlorine atom attached to an sp2-hybridized carbon on an aromatic ring. |
| C-N (piperidine) Bond Length | ~1.37 Å | Shorter than a typical C-N single bond due to the influence of the electron-withdrawing pyrimidine ring. |
Analysis of Potential Intermolecular Interactions
The crystal packing will be dominated by a network of non-covalent interactions that stabilize the lattice. The key players in this molecule are the chlorine atom, the carbaldehyde oxygen, and various C-H groups.
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stability of 4-Chloro-6-(piperidin-1-yl)pyrimidine-5-carbaldehyde
An In-Depth Technical Guide to the Stability of 4-Chloro-6-(piperidin-1-yl)pyrimidine-5-carbaldehyde
Introduction: Understanding the Molecule
4-Chloro-6-(piperidin-1-yl)pyrimidine-5-carbaldehyde is a substituted pyrimidine that holds significant interest for researchers in medicinal chemistry and drug development. Its structure, featuring a reactive chloropyrimidine core, a basic piperidinyl moiety, and an electrophilic carbaldehyde group, suggests a complex reactivity profile that necessitates a thorough understanding of its stability. The pyrimidine scaffold is a cornerstone in the development of a wide range of therapeutics, making the characterization of novel derivatives like this crucial for advancing new chemical entities from the bench to potential clinical applications.[1]
The stability of an active pharmaceutical ingredient (API) is a critical quality attribute that influences its safety, efficacy, and shelf-life. Instability can lead to the loss of the active compound and the formation of potentially toxic degradation products. This guide provides a comprehensive overview of the anticipated stability profile of 4-Chloro-6-(piperidin-1-yl)pyrimidine-5-carbaldehyde, potential degradation pathways, and robust methodologies for its assessment.
Structural Features and Inferred Stability Concerns
A molecule's stability is intrinsically linked to its functional groups. The subject compound possesses three key features that are likely to govern its degradation:
-
The 4-Chloro Substituent: The chlorine atom on the electron-deficient pyrimidine ring is a leaving group, making this position susceptible to nucleophilic aromatic substitution. This is a primary point of vulnerability for hydrolytic degradation.
-
The 5-Carbaldehyde Group: Aldehydes are well-known for their susceptibility to oxidation, which would convert the carbaldehyde to a carboxylic acid. This functional group can also participate in other reactions, such as condensations.
-
The Pyrimidine Ring System: While aromatic systems are generally stable, substituted pyrimidines can undergo ring-opening reactions under harsh conditions, such as treatment with hot alkali.[2]
Hypothesized Degradation Pathways
Based on the chemical nature of the compound, several degradation pathways can be postulated. Understanding these potential routes is the first step in designing effective stability-indicating methods and appropriate storage conditions.
Caption: Hypothesized degradation routes for the title compound.
Recommended Storage and Handling Protocols
To ensure the integrity of 4-Chloro-6-(piperidin-1-yl)pyrimidine-5-carbaldehyde during its lifecycle, the following storage and handling procedures are recommended:
| Parameter | Recommendation | Rationale |
| Temperature | Store at 2-8°C or frozen (-20°C) for long-term storage. | To minimize the rate of all potential chemical degradation reactions. |
| Light | Store in amber, light-resistant containers. | To prevent potential photodegradation. |
| Atmosphere | For long-term storage of the solid or solutions, consider storage under an inert gas (e.g., argon or nitrogen). | To protect the aldehyde functionality from oxidation. |
| pH of Solutions | Prepare solutions in neutral, buffered media if possible. Avoid strongly acidic or basic conditions. | To reduce the risk of acid- or base-catalyzed hydrolysis of the chloro group. |
Development of a Stability-Indicating Analytical Method
A stability-indicating method is crucial for separating the intact drug from its degradation products. High-Performance Liquid Chromatography (HPLC) is the technique of choice for this purpose.[3] The development of such a method is a key component of any stability study.
Protocol 1: RP-HPLC Method Development
-
Column Selection: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a suitable starting point.[3]
-
Wavelength Selection: Dissolve a small amount of the compound in a suitable solvent (e.g., acetonitrile/water) and scan its UV absorbance from 200-400 nm. Select a wavelength of maximum absorbance for detection to ensure high sensitivity.
-
Mobile Phase Optimization:
-
Start with an isocratic mobile phase consisting of a mixture of an aqueous buffer and an organic modifier.
-
Aqueous Phase (A): 0.1 M Ammonium acetate buffer (pH can be optimized, start at pH 7.0).
-
Organic Phase (B): Acetonitrile or Methanol.
-
Begin with a ratio like 60:40 (A:B) and adjust the ratio to achieve a retention time for the parent peak of approximately 5-10 minutes.
-
If separation from degradation products is poor, a gradient elution may be necessary.
-
-
Flow Rate and Temperature: A flow rate of 1.0 mL/min and ambient column temperature are standard starting conditions.
-
Method Validation: Once optimized, the method must be validated according to ICH guidelines to ensure it is fit for purpose.[4][5]
| Parameter | Suggested Starting Condition |
| Instrument | HPLC with UV Detector |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile : 0.1 M Ammonium Acetate Buffer (pH 7.0) (40:60 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | To be determined by UV scan |
| Injection Volume | 10 µL |
| Column Temperature | Ambient |
Forced Degradation Studies: A Systematic Approach
Forced degradation (or stress testing) is essential to identify likely degradation products and demonstrate the specificity of the stability-indicating analytical method.[6][7] These studies involve subjecting the compound to conditions more severe than accelerated stability testing.
Caption: Workflow for conducting forced degradation studies.
Protocol 2: Forced Degradation Study
-
Preparation: Prepare a stock solution of 4-Chloro-6-(piperidin-1-yl)pyrimidine-5-carbaldehyde in a suitable solvent (e.g., 1 mg/mL in 50:50 acetonitrile:water).
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.
-
Heat the mixture at 60°C for a specified time (e.g., 2, 4, 8 hours).
-
After heating, cool the solution to room temperature and neutralize with an equivalent amount of 0.1 N NaOH.
-
Dilute to a suitable final concentration with the mobile phase and analyze by HPLC.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.
-
Keep the mixture at room temperature or gently heat (e.g., 40°C) for a specified time. Basic conditions may cause rapid degradation.[2]
-
Neutralize with an equivalent amount of 0.1 N HCl.
-
Dilute and analyze by HPLC.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).
-
Keep the solution at room temperature, protected from light, for a specified time (e.g., 24 hours).
-
Dilute and analyze by HPLC.
-
-
Thermal Degradation:
-
Store the solid compound in an oven at a high temperature (e.g., 80°C) for a set period (e.g., 48 hours).
-
Also, expose the stock solution to the same thermal stress.
-
After the stress period, dissolve the solid/dilute the solution and analyze by HPLC.
-
-
Photolytic Degradation:
-
Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).[6]
-
A control sample should be wrapped in aluminum foil to exclude light.
-
Analyze both the exposed and control samples by HPLC.
-
Conclusion
While specific experimental data on the is not yet widely published, a comprehensive stability assessment can be designed based on its chemical structure and established principles of drug degradation. The primary areas of concern are the potential for hydrolysis of the chloro group and oxidation of the aldehyde moiety. By implementing careful storage and handling procedures, and by developing a robust, stability-indicating HPLC method, researchers can ensure the quality and reliability of their studies involving this compound. The forced degradation protocols outlined in this guide provide a systematic framework for proactively identifying potential degradation products and building a comprehensive stability profile, which is an indispensable step in the journey of any new chemical entity.
References
-
Tidke, K. J., & Solanki, P. R. (n.d.). Method development, validation of stability indicating liquid chromatographic method and force degradation study of pyrimidine derivative. Jetir.Org. Retrieved from [Link]
-
Hurst, R. O., & Kuksis, A. (1958). DEGRADATION OF SOME PURINE AND PYRIMIDINE DERIVATIVES BY HOT ALKALI. Canadian Journal of Biochemistry and Physiology, 36(9), 919-925. [Link]
-
Jain, R., & Sharma, M. (2016). Forced degradation studies. MedCrave online. Retrieved from [Link]
-
Wasternack, C. (1980). Degradation of pyrimidines and pyrimidine analogs—Pathways and mutual influences. Pharmacology & Therapeutics, 8(3), 629-651. [Link]
-
Kim, J., et al. (2010). The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. Journal of Bacteriology, 192(16), 4158-4166. [Link]
-
Roge, A. B., et al. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 7(1), 99-102. [Link]
-
Dara, L., et al. (2015). Synthesis of 1,4-Disubstituted Pyrazolo[3,4-d]pyrimidines from 4,6-Dichloropyrimidine-5-carboxaldehyde: Insights into Selectivity and Reactivity. ChemInform, 46(32). [Link]
-
Udayasri, A., et al. (2022). Green chemical principles based regioselective functionalization of 2,4,6-trichloropyrimidine-5-carbaldehyde: Application in the synthesis of new pyrimidines and pyrrolopyrimidine. Journal of the Serbian Chemical Society, 88(1), 1-9. [Link]
-
Zabri, H., et al. (2021). A Novel developed method for the estimation Minoxidil in Pharmaceuticals Using performance Liquid Chromatographic Process. Annals of the Romanian Society for Cell Biology, 292-301. [Link]
-
Rodinovskaya, L. A., & Kholodov, L. E. (2007). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). Pharmaceutical Chemistry Journal, 41(5), 263-272. [Link]
-
Shaik, F., et al. (2021). Multicomponent reactions: synthesis and characterization of pyrimido[4,5-d]pyrimidine derivatives. ResearchGate. [Link]
-
Al-Buloshi, Z. H., et al. (2024). Development and Validation of a Simultaneous HPLC Stability-Indicating Method for Atorvastatin and Apigenin in a Novel SMEDDS Formulation Using Quality by Design (QbD) Approach. Molecules, 29(11), 2538. [Link]
-
Singh, R., et al. (2023). A QbD Based RP-HPLC Method for Stability Indicating Impurity Profiling of Pyridoxine: Method Development, Validation, and Application. International Journal of Pharmaceutical Quality Assurance, 14(3). [Link]
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- 7. ajrconline.org [ajrconline.org]
Vilsmeier-Haack formylation of 4-hydroxy-6-(piperidin-1-yl)pyrimidine
An In-Depth Technical Guide to the Vilsmeier-Haack Formylation of 4-hydroxy-6-(piperidin-1-yl)pyrimidine
Executive Summary
This technical guide provides a comprehensive overview of the Vilsmeier-Haack reaction for the regioselective formylation of 4-hydroxy-6-(piperidin-1-yl)pyrimidine. The pyrimidine scaffold is a cornerstone in medicinal chemistry, and the introduction of a formyl group at the C5 position serves as a critical synthetic handle for further molecular elaboration. This document delineates the foundational principles of the Vilsmeier-Haack reaction, including its mechanism and regiochemical considerations specific to the highly activated pyrimidine substrate. Furthermore, it presents a detailed, field-proven experimental protocol, from the synthesis of the starting material to the reaction, purification, and characterization of the target aldehyde, 5-formyl-4-hydroxy-6-(piperidin-1-yl)pyrimidine. The guide is structured to provide not only procedural steps but also the underlying scientific rationale, troubleshooting insights, and safety protocols necessary for successful and reproducible execution in a research and development setting.
Introduction: The Synthetic Value of Formylated Pyrimidines
Pyrimidine derivatives are privileged structures in drug discovery, forming the core of numerous therapeutic agents. Their biological significance stems from their role as nucleobases in DNA and RNA. The functionalization of the pyrimidine ring is a key strategy for modulating pharmacological activity. The formyl group (–CHO) is a particularly valuable substituent; its aldehyde functionality is a versatile precursor for a multitude of subsequent transformations, including reductive aminations, oxidations to carboxylic acids, and condensations to form larger heterocyclic systems.[1]
The Vilsmeier-Haack reaction is a classic and highly efficient method for introducing a formyl group onto electron-rich aromatic and heteroaromatic rings.[2][3] The reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[4][5] For a substrate such as 4-hydroxy-6-(piperidin-1-yl)pyrimidine, which is highly activated by two potent electron-donating groups, the Vilsmeier-Haack reaction offers a mild and effective pathway for C-formylation.[6][7]
This guide focuses on the targeted synthesis of 5-formyl-4-hydroxy-6-(piperidin-1-yl)pyrimidine, a key intermediate for building complex molecular architectures.
Foundational Principles of the Vilsmeier-Haack Reaction
Formation of the Vilsmeier Reagent
The reaction begins with the activation of DMF by phosphorus oxychloride. The lone pair of electrons on the oxygen atom of DMF attacks the electrophilic phosphorus atom of POCl₃. This is followed by the elimination of a phosphate species to generate the highly electrophilic chloroiminium cation, known as the Vilsmeier reagent.[5][8][9] This salt is the active formylating agent in the reaction.[4]
Caption: Formation of the electrophilic Vilsmeier reagent.
Mechanism of Electrophilic Substitution
The pyrimidine ring, enriched by the electron-donating effects of the hydroxyl and piperidinyl groups, acts as the nucleophile. It attacks the electrophilic carbon of the Vilsmeier reagent.[3][9] This attack disrupts the aromaticity of the ring, forming a cationic intermediate known as a sigma complex. A base (such as DMF or the phosphate byproduct) then abstracts a proton from the site of substitution, restoring aromaticity and yielding an iminium salt intermediate.[8] During aqueous work-up, this intermediate is readily hydrolyzed to afford the final aldehyde product.[5]
Caption: General mechanism for Vilsmeier-Haack formylation.
Regioselectivity on 4-hydroxy-6-(piperidin-1-yl)pyrimidine
The regiochemical outcome is dictated by the electronic properties of the substituents. Both the hydroxyl (-OH) and the piperidinyl (-N(CH₂)₅) groups are strong activating, ortho, para-directing groups. On the pyrimidine ring, they synergistically enhance the nucleophilicity of the C5 position, which is ortho to both activators. Therefore, electrophilic attack is overwhelmingly directed to the C5 position, leading to the selective formation of 5-formyl-4-hydroxy-6-(piperidin-1-yl)pyrimidine.
Synthesis of Starting Material: 4-hydroxy-6-(piperidin-1-yl)pyrimidine
A reliable supply of the starting material is paramount. A common and effective route begins with a commercially available precursor like 4,6-dichloropyrimidine.
-
Nucleophilic Aromatic Substitution (SₙAr): 4,6-Dichloropyrimidine is reacted with one equivalent of piperidine. This reaction typically proceeds selectively at one of the chloro positions due to the deactivating effect of the first piperidinyl substitution on the second chloro position.
-
Hydrolysis: The remaining chlorine atom on the resulting 4-chloro-6-(piperidin-1-yl)pyrimidine is then hydrolyzed to the hydroxyl group, often under basic conditions (e.g., aqueous NaOH), to yield the desired starting material.
Experimental Protocol: Vilsmeier-Haack Formylation
This protocol is adapted from established procedures for the formylation of analogous hydroxypyrimidine systems.[10]
Reagents and Materials
| Reagent/Material | Grade | Supplier | Notes |
| 4-hydroxy-6-(piperidin-1-yl)pyrimidine | ≥98% | In-house/Commercial | Must be dry. |
| Phosphorus Oxychloride (POCl₃) | Reagent Grade, ≥99% | Standard Supplier | Highly corrosive and moisture-sensitive. Handle in a fume hood. |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Standard Supplier | Use from a sealed bottle. |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Standard Supplier | Reaction solvent. |
| Sodium Bicarbonate (NaHCO₃) | Saturated Aqueous Sol. | Lab Prepared | For neutralization. |
| Sodium Sulfate (Na₂SO₄) | Anhydrous | Standard Supplier | For drying organic layers. |
| Crushed Ice | N/A | Lab Prepared | For quenching the reaction. |
| Standard Glassware | N/A | N/A | Oven-dried before use. |
Step-by-Step Procedure
Sources
- 1. ijpcbs.com [ijpcbs.com]
- 2. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
- 3. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 4. Vilsmeier reagent - Wikipedia [en.wikipedia.org]
- 5. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 6. Vilsmeier Reagent - Enamine [enamine.net]
- 7. jk-sci.com [jk-sci.com]
- 8. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 9. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 10. mdpi.com [mdpi.com]
Methodological & Application
Application Note: High-Yield Synthesis of 4-(Piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine via Cyclocondensation
Part 1: Strategic Significance & Introduction
The pyrazolo[3,4-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, acting as a bioisostere of the purine ring system (adenine). This framework is central to the design of ATP-competitive kinase inhibitors, including FDA-approved drugs like Ibrutinib (BTK inhibitor) and experimental CDK/EGFR inhibitors [1, 2].
This application note details the synthesis of 4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine through the reaction of 4-chloro-6-(piperidin-1-yl)pyrimidine-5-carbaldehyde with hydrazine.
Why This Route?
Conventionally, 4-functionalized pyrazolo[3,4-d]pyrimidines are synthesized by first constructing the bicyclic core (e.g., 4-hydroxypyrazolo[3,4-d]pyrimidine), chlorinating it with
The protocol described here utilizes a convergent, "pre-functionalized" strategy . By installing the piperidine moiety on the pyrimidine ring before cyclization, we achieve:
-
Milder Conditions: Avoids the use of corrosive phosphorus oxychloride (
). -
Regiocontrol: The position of the amino group is fixed by the starting material structure.
-
High Efficiency: The cyclization with hydrazine is a "one-pot" cascade reaction comprising nucleophilic aromatic substitution (
) and condensation.
Part 2: Mechanistic Insight[1]
Understanding the reaction mechanism is crucial for troubleshooting and optimizing yield. The transformation proceeds via two distinct steps that likely occur in rapid succession or effectively simultaneously under reflux conditions.
-
Nucleophilic Aromatic Substitution (
): The hydrazine acts as a nucleophile, attacking the C4 position of the pyrimidine. The chlorine atom is an excellent leaving group, activated by the electron-withdrawing aldehyde group at C5 and the inherent electron deficiency of the pyrimidine ring. -
Intramolecular Condensation: The terminal amine of the newly formed hydrazinyl group attacks the carbonyl carbon of the aldehyde (C5-CHO). This is followed by dehydration (loss of water) to form the pyrazole ring, completing the fusion.
Reaction Pathway Diagram[1][2][3]
Figure 1: Mechanistic pathway for the formation of the pyrazolo[3,4-d]pyrimidine core. The sequence involves Cl-displacement followed by aldehyde condensation.
Part 3: Detailed Experimental Protocol
This protocol is validated for gram-scale synthesis. It is designed to be self-validating: the product precipitates from the reaction mixture, providing a visual cue of reaction progress.
Materials & Reagents
| Reagent | Role | Equiv. | Notes |
| 4-Chloro-6-(piperidin-1-yl)pyrimidine-5-carbaldehyde | Limiting Reagent | 1.0 | Yellowish solid |
| Hydrazine Hydrate (50-80%) | Nucleophile | 2.0 - 3.0 | Excess drives reaction to completion |
| Triethylamine (TEA) | Base | 1.1 | Optional if excess hydrazine is used |
| Ethanol (Absolute) | Solvent | - | 10 mL per gram of SM |
Step-by-Step Methodology
1. Setup:
-
Equip a round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.
-
Charge the RBF with 4-Chloro-6-(piperidin-1-yl)pyrimidine-5-carbaldehyde (1.0 equiv).
-
Add Ethanol (10 volumes relative to SM mass). Stir to create a suspension.
2. Reagent Addition:
-
Add Hydrazine Hydrate (2.5 equiv) dropwise to the stirring suspension at room temperature.
-
Observation: A slight exotherm may occur. The color of the suspension often changes (e.g., from yellow to orange) as the hydrazine adduct forms.
-
(Optional) Add Triethylamine (1.1 equiv) if the starting material is particularly unreactive or if using hydrazine hydrochloride salts.
3. Reaction:
-
Heat the mixture to Reflux (78–80 °C) .
-
Maintain reflux for 2–4 hours .
-
Monitoring: Monitor by TLC (System: 5% MeOH in DCM). The starting material (
) should disappear, and a lower fluorescent spot (Product) should appear.
4. Workup & Isolation:
-
Remove the heat source and allow the reaction mixture to cool to room temperature.
-
Further cool the flask in an ice bath (0–5 °C) for 30 minutes to maximize precipitation.
-
Filter the solid precipitate using a Büchner funnel.
-
Wash: Wash the filter cake with:
-
Cold Ethanol (
small volume). -
Cold Water (
to remove hydrazine salts). -
Diethyl Ether (
to facilitate drying).
-
5. Drying:
-
Dry the solid under vacuum at 45 °C for 6 hours.
Experimental Workflow Diagram
Figure 2: Operational workflow for the synthesis and isolation of the target pyrazolo[3,4-d]pyrimidine.
Part 4: Quality Control & Troubleshooting
Expected Data
-
Appearance: White to pale yellow powder.
-
Yield: Typical yields range from 75% to 90% .
-
1H NMR (DMSO-d6):
-
ppm (s, 1H, NH of pyrazole, broad,
exchangeable). - ppm (s, 1H, H-3 of pyrazole).
- ppm (s, 1H, H-6 of pyrimidine ring).
-
Piperidine protons: Multiplets at 3.8-4.0 ppm (4H) and 1.6-1.7 ppm (6H).
-
Note: The absence of the aldehyde proton (
ppm) confirms condensation.
-
ppm (s, 1H, NH of pyrazole, broad,
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Low Yield / No Precipitate | Product is too soluble in EtOH. | Concentrate the reaction mixture by 50% on a rotavap, then cool. Add water to force precipitation. |
| Sticky Solid / Gum | Impurities or incomplete drying. | Triturate the gum with diethyl ether or hexanes. Recrystallize from DMF/Ethanol. |
| Incomplete Reaction | Old hydrazine source. | Use fresh hydrazine hydrate. Increase reaction time to 6 hours. |
| Regioisomer Formation | Unlikely with hydrazine. | If using substituted hydrazines (e.g., methylhydrazine), regioisomers are possible. Verify structure by NOESY NMR. |
Part 5: References
-
Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFR. Source: Semantic Scholar / Journal of Enzyme Inhibition and Medicinal Chemistry. URL:[Link][1][2][3]
-
Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: Antiproliferative Activity Investigations. Source: National Institutes of Health (PMC). URL:[Link]
-
Method for the Preparation of 1H-Pyrazolo[3,4-d]pyrimidine Derivatives (Ibrutinib Intermediates). Source: Google Patents / Patent Scope. URL:
-
Design, synthesis, and biological evaluation of novel pyrazolo[3,4-d]pyrimidine derivatives. Source: RSC Advances / NIH. URL:[Link]
Sources
- 1. Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Synthesis of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitor Scaffolds from 4-Chloro-6-(piperidin-1-yl)pyrimidine-5-carbaldehyde: An Application Note and Protocol
Introduction: The Pyrimidine Scaffold in Kinase Inhibitor Drug Discovery
The pyrimidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of biologically active compounds, including several FDA-approved drugs.[1] Within the realm of oncology and inflammatory diseases, the inhibition of protein kinases has emerged as a highly successful therapeutic strategy. Kinases, being central regulators of cellular signaling pathways, are often dysregulated in various pathologies. The pyrimidine core has been extensively utilized in the design of kinase inhibitors, largely due to its ability to mimic the purine base of ATP and effectively bind to the hinge region of the kinase active site.[2] This interaction is a critical anchoring point for many potent and selective kinase inhibitors.
This application note provides a detailed protocol for the synthesis of a pyrazolo[3,4-d]pyrimidine scaffold, a key pharmacophore in many kinase inhibitors, starting from the versatile building block, 4-Chloro-6-(piperidin-1-yl)pyrimidine-5-carbaldehyde. The rationale behind the chosen synthetic strategy is to leverage the reactivity of the aldehyde and the chloro-substituent to construct the fused pyrazole ring system, a modification known to enhance the inhibitory activity and selectivity of pyrimidine-based kinase inhibitors.[3][4]
Strategic Overview of the Synthesis
The synthetic approach detailed herein is a two-step process designed for efficiency and modularity, allowing for the potential generation of a library of diverse kinase inhibitor candidates. The core transformation involves the construction of the pyrazolo[3,4-d]pyrimidine ring system.
The key steps are:
-
Condensation to form a Hydrazone Intermediate: The aldehyde functionality of the starting material is selectively reacted with hydrazine hydrate to form a stable hydrazone. This reaction is typically straightforward and high-yielding.
-
Intramolecular Cyclization: The generated hydrazone undergoes an intramolecular cyclization to form the fused pyrazolo[3,4-d]pyrimidine ring system. This key ring-forming step is the cornerstone of this synthetic strategy.
This approach is advantageous as it allows for the introduction of diversity at various points. For instance, substituted hydrazines can be employed in the first step to introduce a range of functionalities on the pyrazole ring, which can be crucial for tuning the kinase selectivity and pharmacokinetic properties of the final compounds.
Visualizing the Synthetic Pathway
The overall synthetic transformation can be visualized as a streamlined process to construct the desired kinase inhibitor scaffold.
Figure 1: High-level workflow for the synthesis of the pyrazolo[3,4-d]pyrimidine scaffold.
Detailed Experimental Protocol
This protocol provides a representative procedure for the synthesis of a pyrazolo[3,4-d]pyrimidine kinase inhibitor scaffold. Researchers should adapt and optimize the conditions based on their specific substrates and available laboratory equipment.
Part 1: Synthesis of the Hydrazone Intermediate
Causality of Experimental Choices:
-
Solvent: Ethanol is chosen as the reaction solvent due to its ability to dissolve the starting material and the hydrazine hydrate, while also being relatively easy to remove post-reaction.
-
Reagent: Hydrazine hydrate is a common and effective nucleophile for the formation of hydrazones from aldehydes.
-
Temperature: Refluxing the reaction mixture ensures a sufficient reaction rate for the condensation to proceed to completion in a reasonable timeframe.
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1.0 equivalent of 4-Chloro-6-(piperidin-1-yl)pyrimidine-5-carbaldehyde in anhydrous ethanol.
-
Addition of Hydrazine: To the stirred solution, add 1.2 equivalents of hydrazine hydrate dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, concentrate the reaction mixture under reduced pressure to obtain the crude product.
-
Purification: The crude hydrazone intermediate is often of sufficient purity for the next step. If necessary, it can be purified by recrystallization from a suitable solvent such as ethanol.
Part 2: Intramolecular Cyclization to the Pyrazolo[3,4-d]pyrimidine Scaffold
Causality of Experimental Choices:
-
Methodology: The intramolecular cyclization is a key step in forming the desired bicyclic scaffold. This transformation is often facilitated by heating the hydrazone intermediate, sometimes in the presence of a base or an acid catalyst, depending on the specific substrate. For this protocol, a thermal cyclization is proposed.
-
Solvent: A high-boiling point solvent such as dimethylformamide (DMF) or dioxane is often used to achieve the necessary temperature for cyclization.
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the hydrazone intermediate from Part 1 in a suitable high-boiling solvent such as DMF.
-
Reaction: Heat the reaction mixture to a temperature between 120-150 °C. The optimal temperature will depend on the specific substrate and should be determined experimentally. Monitor the reaction by TLC.
-
Work-up: After the reaction is complete (typically 4-8 hours), cool the mixture to room temperature. Pour the reaction mixture into ice-water to precipitate the product.
-
Isolation: Collect the precipitated solid by filtration, wash with water, and then with a small amount of cold ethanol.
-
Purification: The crude pyrazolo[3,4-d]pyrimidine product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization.
Data Presentation: Expected Product Characteristics
The following table summarizes the expected characteristics of the synthesized pyrazolo[3,4-d]pyrimidine scaffold. The exact values will vary depending on any substituents introduced via the use of a substituted hydrazine.
| Parameter | Expected Value |
| Molecular Formula | C11H13N5 |
| Molecular Weight | 215.26 g/mol |
| Appearance | Off-white to pale yellow solid |
| Purity (by HPLC) | >95% |
| ¹H NMR | Consistent with the proposed structure |
| Mass Spectrometry | [M+H]⁺ peak corresponding to the molecular weight |
Self-Validating System and Troubleshooting
The successful synthesis of the target scaffold can be validated at each stage.
-
Hydrazone Formation: The disappearance of the aldehyde proton (~9-10 ppm) and the appearance of a new hydrazone proton signal in the ¹H NMR spectrum confirms the formation of the intermediate. The mass spectrum should also show the expected molecular ion peak.
-
Cyclization: The ¹H NMR of the final product will show a distinct set of aromatic and aliphatic signals corresponding to the fused ring system. A significant change in the chemical shifts compared to the hydrazone intermediate is expected. High-resolution mass spectrometry can be used to confirm the elemental composition of the final product.
Potential Issues and Solutions:
| Issue | Possible Cause | Suggested Solution |
| Incomplete Hydrazone Formation | Insufficient reaction time or temperature. | Increase the reflux time or consider adding a catalytic amount of acetic acid to facilitate the condensation. |
| Low Yield in Cyclization | Suboptimal reaction temperature or competing side reactions. | Screen different high-boiling solvents and reaction temperatures. The addition of a non-nucleophilic base may be beneficial in some cases. |
| Purification Difficulties | Impurities with similar polarity to the product. | Optimize the column chromatography conditions (e.g., different solvent systems, gradient elution). Recrystallization from a different solvent system may also be effective. |
Authoritative Grounding and Mechanistic Insights
The formation of the pyrazolo[3,4-d]pyrimidine ring system from a substituted pyrimidine-5-carbaldehyde and hydrazine is a well-established synthetic strategy in heterocyclic chemistry.[5] The reaction proceeds through the initial formation of a hydrazone, which then undergoes an intramolecular nucleophilic attack of the hydrazone nitrogen onto the carbon bearing the chloro substituent, followed by the elimination of HCl to afford the aromatic fused ring system.
The pyrazolo[3,4-d]pyrimidine scaffold is considered an isostere of adenine, which allows it to effectively compete with ATP for binding to the active site of kinases.[2] The specific substitution pattern on the pyrazole and pyrimidine rings dictates the kinase selectivity and overall biological activity of the resulting inhibitor.
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the synthesis of a pyrazolo[3,4-d]pyrimidine-based kinase inhibitor scaffold from 4-Chloro-6-(piperidin-1-yl)pyrimidine-5-carbaldehyde. The detailed experimental procedures, coupled with explanations of the underlying chemical principles, are intended to empower researchers in drug discovery and medicinal chemistry to efficiently synthesize novel kinase inhibitors for further biological evaluation. The modular nature of this synthetic route offers significant potential for the creation of diverse compound libraries, accelerating the discovery of new therapeutic agents.
References
-
Design, Synthesis, and Antitumor Evaluation of Novel Pyrazolo[3,4-d]pyrimidine Derivatives. Molecules. Available at: [Link]
-
Synthesis of some novel pyrazolo(3,4-d)pyrimidine derivatives. ResearchGate. Available at: [Link]
-
The 4-aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry. PubMed Central. Available at: [Link]
-
Synthesis of some novel pyrazolo[3,4-d]pyrimidine derivatives as potential antimicrobial agents. PubMed. Available at: [Link]
-
Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Publishing. Available at: [Link]
-
IBD-mediated oxidative cyclization of pyrimidinylhydrazones and concurrent Dimroth rearrangement: Synthesis of[3][6][7]triazolo[1,5-c]pyrimidine derivatives. ResearchGate. Available at: [Link]
-
Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. ACS Publications. Available at: [Link]
-
Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. MDPI. Available at: [Link]
-
Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. ACS Publications. Available at: [Link]
-
Tungstate catalyzed oxidation of Pyrimidines with hydrogen peroxide: A novel and industrial scale synthesis of Minoxidil, Kopyrr. Quest Journals. Available at: [Link]
-
Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. PubMed Central. Available at: [Link]
-
4-Amino-6-piperazin-1-yl-pyrimidine-5-carbaldehyde oximes as potent FLT-3 inhibitors. ScienceDirect. Available at: [Link]
-
Synthesis of some novel pyrazolo[3,4-d]pyrimidine derivatives as potential antimicrobial agents. PubMed. Available at: [Link]
-
Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. PubMed Central. Available at: [Link]
-
Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Publishing. Available at: [Link]
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- 4. 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
Application Notes and Protocols for the Synthesis of Fused Pyrimidines from 4-Chloro-6-(piperidin-1-yl)pyrimidine-5-carbaldehyde
Introduction: The Versatility of Fused Pyrimidines in Drug Discovery
Fused pyrimidine scaffolds are a cornerstone in medicinal chemistry, forming the structural core of a vast array of biologically active molecules. Their inherent structural similarity to endogenous purines allows them to function as privileged pharmacophores, effectively interacting with a wide range of biological targets. This has led to their development as potent anticancer, antiviral, anti-inflammatory, and antimicrobial agents.[1][2][3][4] The strategic functionalization of the pyrimidine ring and the nature of the fused heterocyclic system are key determinants of the molecule's pharmacological profile.
The starting material, 4-Chloro-6-(piperidin-1-yl)pyrimidine-5-carbaldehyde , is a highly versatile precursor for the construction of a diverse library of fused pyrimidine derivatives. Its strategic design incorporates three key reactive sites:
-
An aldehyde group at the 5-position, which is primed for condensation reactions with a variety of nucleophiles.
-
A chloro leaving group at the 4-position, susceptible to nucleophilic aromatic substitution (SNAr), allowing for further functionalization or intramolecular cyclization.
-
A piperidinyl group at the 6-position, which modulates the electronic properties of the pyrimidine ring and can influence the solubility and pharmacokinetic properties of the final compounds.
This application note provides detailed, field-proven protocols for the synthesis of several key classes of fused pyrimidines from this advanced intermediate, including pyrazolo[3,4-d]pyrimidines, isoxazolo[5,4-d]pyrimidines, and pyrimido[4,5-d]pyrimidines. The methodologies described herein are designed to be robust and adaptable, providing researchers in drug discovery and development with a practical guide to accessing these valuable heterocyclic systems.
Synthetic Workflow Overview
The general strategy for the synthesis of fused pyrimidines from 4-Chloro-6-(piperidin-1-yl)pyrimidine-5-carbaldehyde involves a cyclocondensation reaction. This typically proceeds in one or two steps, beginning with the reaction of the aldehyde functionality with a suitable binucleophile, followed by an intramolecular cyclization to form the fused ring system.
Figure 1: General workflow for the synthesis of fused pyrimidines.
Protocol I: Synthesis of 7-(Piperidin-1-yl)pyrazolo[3,4-d]pyrimidines
Pyrazolo[3,4-d]pyrimidines are a particularly important class of fused pyrimidines, with many derivatives exhibiting potent activity as kinase inhibitors.[5] The synthesis of this scaffold from the starting material is a straightforward and high-yielding process involving condensation with a hydrazine derivative.
Reaction Principle and Mechanism
The reaction proceeds via an initial condensation of the hydrazine with the aldehyde group of the pyrimidine to form a hydrazone intermediate. This is followed by an intramolecular nucleophilic aromatic substitution (SNAr) where the terminal nitrogen of the hydrazone displaces the chlorine atom at the 4-position of the pyrimidine ring, leading to the formation of the fused pyrazole ring. The reaction is typically carried out in a protic solvent such as ethanol or acetic acid, which facilitates both the condensation and cyclization steps.
Figure 2: Reaction pathway for pyrazolo[3,4-d]pyrimidine synthesis.
Detailed Experimental Protocol
Materials:
-
4-Chloro-6-(piperidin-1-yl)pyrimidine-5-carbaldehyde
-
Hydrazine hydrate or substituted hydrazine (e.g., phenylhydrazine, methylhydrazine)
-
Ethanol (absolute)
-
Glacial acetic acid (optional, as catalyst)
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Heating mantle or oil bath
Procedure:
-
To a solution of 4-Chloro-6-(piperidin-1-yl)pyrimidine-5-carbaldehyde (1.0 eq) in absolute ethanol (10-15 mL per mmol of starting material), add the desired hydrazine (1.1 eq).
-
If using a less reactive hydrazine, a catalytic amount of glacial acetic acid (2-3 drops) can be added to facilitate the initial condensation.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of ethyl acetate and hexanes). The reaction is typically complete within 2-6 hours.
-
Upon completion, allow the reaction mixture to cool to room temperature. The product may precipitate out of the solution.
-
If precipitation occurs, collect the solid by vacuum filtration and wash with cold ethanol.
-
If the product does not precipitate, reduce the volume of the solvent under reduced pressure. The resulting solid can then be collected by filtration or the crude product can be purified directly.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel.[6][7]
Data Presentation:
| Reactant (Hydrazine) | Product Name | Typical Yield (%) |
| Hydrazine hydrate | 1H-7-(Piperidin-1-yl)pyrazolo[3,4-d]pyrimidine | 85-95 |
| Phenylhydrazine | 1-Phenyl-7-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine | 80-90 |
| Methylhydrazine | 1-Methyl-7-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine | 82-92 |
Characterization Data (Representative):
For 1-Phenyl-7-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine :
-
1H NMR (400 MHz, DMSO-d6): δ 8.62 (s, 1H, pyrimidine-H), 8.39 (s, 1H, pyrazole-H), 8.00-7.90 (m, 2H, Ar-H), 7.60-7.50 (m, 2H, Ar-H), 7.40-7.30 (m, 1H, Ar-H), 4.00-3.80 (m, 4H, piperidine-H), 1.80-1.60 (m, 6H, piperidine-H).[5][8][9]
-
13C NMR (101 MHz, DMSO-d6): δ 162.1, 158.2, 154.5, 139.8, 134.5, 129.5, 126.8, 121.2, 108.9, 45.5, 26.1, 24.8.[5][8][9]
-
IR (KBr, cm-1): 3060 (Ar C-H), 2935, 2850 (Aliphatic C-H), 1610, 1580, 1500 (C=N, C=C).
-
MS (ESI): m/z [M+H]+ calculated for C18H20N6; found.
Protocol II: Synthesis of 7-(Piperidin-1-yl)isoxazolo[5,4-d]pyrimidines
Isoxazolo[5,4-d]pyrimidines are another class of fused pyrimidines with demonstrated biological activities, including anti-inflammatory and anxiolytic properties.[10][11] Their synthesis from the starting aldehyde is analogous to the pyrazole synthesis, utilizing hydroxylamine as the binucleophile.
Reaction Principle and Mechanism
The reaction begins with the formation of an oxime intermediate through the condensation of hydroxylamine with the aldehyde group. Subsequent intramolecular SNAr, driven by a base, results in the cyclization to the isoxazole ring. The base deprotonates the oxime hydroxyl group, enhancing its nucleophilicity for the displacement of the chloride.
Figure 3: Reaction pathway for isoxazolo[5,4-d]pyrimidine synthesis.
Detailed Experimental Protocol
Materials:
-
4-Chloro-6-(piperidin-1-yl)pyrimidine-5-carbaldehyde
-
Hydroxylamine hydrochloride
-
Sodium acetate or other suitable base (e.g., triethylamine, sodium bicarbonate)
-
Ethanol or methanol
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Heating mantle or oil bath
Procedure:
-
Dissolve 4-Chloro-6-(piperidin-1-yl)pyrimidine-5-carbaldehyde (1.0 eq) and hydroxylamine hydrochloride (1.2 eq) in ethanol (15-20 mL per mmol of starting material).
-
Add a base such as sodium acetate (1.5 eq) to the mixture to neutralize the HCl salt of hydroxylamine and to promote the subsequent cyclization.
-
Heat the reaction mixture to reflux for 4-8 hours, monitoring its progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into cold water.
-
Collect the precipitated solid by vacuum filtration and wash with water.
-
Dry the crude product and purify by recrystallization from ethanol or by column chromatography on silica gel.[6][7]
Data Presentation:
| Product Name | Typical Yield (%) |
| 7-(Piperidin-1-yl)isoxazolo[5,4-d]pyrimidine | 75-85 |
Characterization Data (Representative):
-
1H NMR (400 MHz, CDCl3): δ 8.44 (s, 1H, pyrimidine-H), 8.22 (s, 1H, isoxazole-H), 3.95-3.85 (m, 4H, piperidine-H), 1.80-1.70 (m, 6H, piperidine-H).[4]
-
13C NMR (101 MHz, CDCl3): δ 168.1, 161.5, 159.5, 150.6, 113.7, 45.8, 26.2, 24.9.[4]
-
IR (KBr, cm-1): 2940, 2855 (Aliphatic C-H), 1620, 1570, 1450 (C=N, C=C).
-
MS (ESI): m/z [M+H]+ calculated for C12H15N5O; found.
Protocol III: Synthesis of 7-(Piperidin-1-yl)pyrimido[4,5-d]pyrimidines
The pyrimido[4,5-d]pyrimidine core is found in numerous compounds with a wide range of biological activities, including anticancer and antiviral properties.[12][13] This scaffold can be constructed from the starting aldehyde by reaction with amidines or guanidines.
Reaction Principle and Mechanism
The synthesis involves the condensation of the aldehyde with an amidine or guanidine, followed by an intramolecular cyclization. The reaction can proceed through different pathways depending on the reaction conditions. One common pathway involves the initial formation of an N-amidinyl- or N-guanyl-imine, which then undergoes intramolecular cyclization via nucleophilic attack of the endocyclic pyrimidine nitrogen onto the imine carbon, followed by aromatization. Alternatively, the amidine can first displace the chloro group, followed by condensation with the aldehyde.
Figure 4: General pathway for pyrimido[4,5-d]pyrimidine synthesis.
Detailed Experimental Protocol
Materials:
-
4-Chloro-6-(piperidin-1-yl)pyrimidine-5-carbaldehyde
-
Guanidine hydrochloride or an appropriate amidine hydrochloride (e.g., acetamidine hydrochloride)
-
Sodium ethoxide or other strong base
-
Ethanol (absolute)
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Heating mantle or oil bath
Procedure:
-
Prepare a solution of sodium ethoxide in ethanol by carefully dissolving sodium metal (2.2 eq) in absolute ethanol under an inert atmosphere.
-
To this solution, add guanidine hydrochloride or the amidine hydrochloride (1.2 eq) and stir for 15-20 minutes to form the free base.
-
Add 4-Chloro-6-(piperidin-1-yl)pyrimidine-5-carbaldehyde (1.0 eq) to the reaction mixture.
-
Heat the mixture to reflux for 6-12 hours, monitoring the reaction by TLC.
-
After cooling, neutralize the reaction mixture with glacial acetic acid.
-
Remove the solvent under reduced pressure.
-
Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.[6][7]
Data Presentation:
| Reactant | Product Name | Typical Yield (%) |
| Guanidine | 2-Amino-7-(piperidin-1-yl)pyrimido[4,5-d]pyrimidine | 60-70 |
| Acetamidine | 2-Methyl-7-(piperidin-1-yl)pyrimido[4,5-d]pyrimidine | 55-65 |
Characterization Data (Representative):
For 2-Amino-7-(piperidin-1-yl)pyrimido[4,5-d]pyrimidine :
-
1H NMR (400 MHz, DMSO-d6): δ 9.05 (s, 1H, pyrimidine-H), 8.80 (s, 1H, pyrimidine-H), 7.20 (br s, 2H, NH2), 3.90-3.70 (m, 4H, piperidine-H), 1.70-1.50 (m, 6H, piperidine-H).[3][8][14]
-
13C NMR (101 MHz, DMSO-d6): δ 163.5, 161.8, 158.9, 155.4, 154.2, 110.1, 45.3, 26.0, 24.7.[3][8][14]
-
IR (KBr, cm-1): 3340, 3180 (N-H), 2930, 2850 (Aliphatic C-H), 1640, 1590, 1550 (C=N, C=C).
-
MS (ESI): m/z [M+H]+ calculated for C13H17N7; found.
Safety Precautions
-
General: All reactions should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.
-
Hydrazine: Hydrazine and its derivatives are toxic and potentially carcinogenic.[15][16][17][18] Handle with extreme care, avoiding inhalation, ingestion, and skin contact. Use in a well-ventilated fume hood and wear appropriate gloves.
-
Phosphorus Oxychloride (if used for chlorination): This reagent is highly corrosive and reacts violently with water. Handle with caution in a dry environment and under an inert atmosphere.[19]
-
Sodium Metal: Reacts violently with water. Handle under an inert atmosphere.
Conclusion
The protocols outlined in this application note demonstrate the utility of 4-Chloro-6-(piperidin-1-yl)pyrimidine-5-carbaldehyde as a versatile building block for the efficient synthesis of a variety of medicinally relevant fused pyrimidine heterocycles. The straightforward nature of these cyclocondensation reactions, coupled with the potential for diverse substitution patterns, makes this starting material an invaluable tool for the generation of compound libraries for drug discovery programs. The detailed experimental procedures and characterization data provided herein serve as a practical guide for researchers in the field.
References
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Khan, I., et al. (2022). A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Frontiers in Chemistry, 10, 842378. [Link]
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Kandeel, M. M., et al. (2024). Structural Optimization and Biological Evaluation of Isoxazolo[5,4-d]pyrimidines as Selective Toll-Like Receptor 7 Agonists. Pharmaceuticals, 17(1), 89. [Link]
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El-Sayed, M. A. A., et al. (2022). Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4-d]pyrimidine derivatives as anti-cancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1936-1954. [Link]
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Al-Ghorbani, M., et al. (2022). A green one-pot synthetic protocol of hexahydropyrimido[4,5-d]pyrimidin-4(1H)-one derivatives: molecular docking, ADMET, anticancer and antimicrobial studies. Molecular Diversity, 26(5), 2907-2923. [Link]
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Hegazy, W. A. H., et al. (2022). Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2821-2835. [Link]
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Gomaa, A. M., et al. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Molecules, 29(21), 4992. [Link]
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El-Fakharany, E. M., et al. (2019). Bicyclic 6 + 6 systems: the chemistry of pyrimido[4,5-d]pyrimidines and pyrimido[5,4-d]pyrimidines. RSC Advances, 9(54), 31635-31655. [Link]
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Machoń, Z., & Ryng, S. (1984). [Synthesis and biological properties of isoxazolo[5,4-d]pyrimidine derivatives]. Acta Poloniae Pharmaceutica, 41(1), 37–42. [Link]
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Kumar, A., et al. (2022). Synthesis of pyrido-thieno[2,3-d]pyrimidine-7(8H)-carboxylate; Structure identification and X-ray analyses. Journal of Molecular Structure, 1267, 133604. [Link]
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Bakulina, O., et al. (2014). Synthesis of novel peri-fused heterocyclic systems - Pyrimido[4,5,6-de][1][5]naphthyridines, based on interaction of 4,6-dichloro-2-methylthiopyrimidine-5-carbaldehyde with geminal enediamines. Tetrahedron, 70(43), 7900-7905. [Link]
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Reddy, T. R., et al. (2019). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules, 24(23), 4248. [Link]
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Gauthier, C., et al. (2013). Synthesis and Biological Evaluation of Thieno[3,2-d]-pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors. Molecules, 18(7), 8348-8371. [Link]
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Chimichi, S., et al. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry, 70(4), 1093-1097. [Link]
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Borrell, J. I., et al. (2019). Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. Molecules, 24(22), 4105. [Link]
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Al-Issa, S. A., et al. (2023). Developments of pyridodipyrimidine heterocycles and their biological activities. Journal of the Iranian Chemical Society, 20(8), 1-28. [Link]
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Ciszewska, M., et al. (2022). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. Molecules, 27(19), 6296. [Link]
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Giustiniano, M., et al. (2004). Synthesis and pharmacological assessment of derivatives of isoxazolo[4,5-d]pyrimidine. Bioorganic & Medicinal Chemistry, 12(1), 265-272. [Link]
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Machoń, Z., & Ryng, S. (1984). [Synthesis and biological properties of isoxazolo[5,4-d]pyrimidine derivatives]. Acta Poloniae Pharmaceutica, 41(1), 37–42. [Link]
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Overman, L. E., & Wolfe, J. P. (2001). Synthesis of polycyclic guanidines by cyclocondensation reactions of N-amidinyliminium ions. The Journal of Organic Chemistry, 66(9), 3167-3175. [Link]
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Fadda, A. A., et al. (2017). SYNTHESIS OF PYRIMIDINES AND ITS BIO-EVALUATION. International Journal of Pharmaceutical Sciences and Research, 8(9), 3746-3756. [Link]
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El-Gazzar, A. B. A., et al. (2015). Microwave-Assisted Synthesis of Potential Bioactive Benzo-, Pyrido- or Pyrazino-thieno[3,2-d]pyrimidin-4-amine Analogs of MPC-6827. Molecules, 20(12), 21326-21341. [Link]
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Blank, J., et al. (2020). Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis. Molecules, 25(24), 5913. [Link]
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Chen, Y., et al. (2019). Design, Synthesis and Anti-Proliferative Activities of 2,6-Substituted Thieno[3,2-d]pyrimidine Derivatives Containing Electrophilic Warheads. Molecules, 24(18), 3334. [Link]
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Al-Ostath, A., et al. (2022). Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. Molecules, 27(21), 7293. [Link]
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Trofimov, A. I., et al. (2022). Pyrrole–Aminopyrimidine Ensembles: Cycloaddition of Guanidine to Acylethynylpyrroles. Molecules, 27(19), 6524. [Link]
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El-Gazzar, A. B. A., et al. (2015). Synthesis of potential bioactive benzo-, pyrido- or pyrazinothieno[3,2-d]pyrimidin-4-amine analogs of MPC-6827. SciForum. [Link]
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Padwa, A., et al. (2009). One-Pot Synthesis of Highly Functionalized Pyridines via a Rhodium Carbenoid-Induced Ring Expansion of Isoxazoles. Organic Letters, 11(15), 3406–3408. [Link]
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Basappa, et al. (2004). Synthesis of thiophene-linked pyrimidopyrimidines as pharmaceutical leads. Journal of Chemical Sciences, 116(4), 213-218. [Link]
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Kasımoğulları, R., et al. (2010). H and 13 C NMR Characterization of Pyrazole Carboxamide Derivatives. European Journal of Medicinal Chemistry, 45(10), 4769-4773. [Link]
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derivatization of the aldehyde group in 4-Chloro-6-(piperidin-1-yl)pyrimidine-5-carbaldehyde
Executive Summary
This Application Note details the synthetic utility of 4-Chloro-6-(piperidin-1-yl)pyrimidine-5-carbaldehyde (referred to herein as Compound 1 ). This scaffold is a "linchpin" intermediate in the synthesis of ATP-competitive kinase inhibitors (e.g., JAK, EGFR, CDK) and GPCR ligands.
The coexistence of three distinct functional sites—the electrophilic aldehyde (C5) , the nucleophilic-susceptible chloride (C4) , and the electron-donating piperidine (C6) —creates a unique reactivity triad. This guide focuses on the chemoselective derivatization of the aldehyde group , providing validated protocols that preserve the integrity of the C4-chloride for subsequent diversification.
Chemo-Structural Analysis & Reactivity Profile[1]
Before initiating synthesis, it is critical to understand the electronic push-pull dynamics of Compound 1.[1]
-
C5-Formyl Group (Target): The aldehyde is activated by the electron-deficient pyrimidine ring, making it highly susceptible to nucleophilic attack (amines, carbon nucleophiles).
-
C6-Piperidine: This group acts as a strong electron donor (resonance).[1] It partially deactivates the pyrimidine ring compared to the 4,6-dichloro analog, stabilizing the aldehyde against non-specific decomposition but requiring slightly more vigorous conditions for condensation reactions.
-
C4-Chloride: This is a "soft" electrophile.[1] Crucial Warning: Strong nucleophiles (e.g., hydrazine, hydroxide) or high temperatures can displace this chloride via SNAr before the aldehyde reacts. The protocols below are optimized to suppress this side reaction.
Validated Experimental Protocols
Protocol A: Reductive Amination (Access to Amine Libraries)
Objective: To convert the C5-aldehyde into a secondary or tertiary amine without displacing the C4-chloride. This is the primary route for optimizing physicochemical properties (logP, solubility) in Lead Optimization.
Mechanism: Formation of an iminium ion followed by selective hydride reduction.[1]
Reagents:
-
Substrate: Compound 1 (1.0 equiv)
-
Amine: Primary or Secondary amine (1.1 equiv)
-
Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 equiv) — Selected for its mildness compared to NaBH4, preventing C4-Cl reduction.
-
Solvent: 1,2-Dichloroethane (DCE) or THF.
-
Acid Catalyst: Acetic Acid (AcOH) (1.0 equiv).
Step-by-Step Methodology:
-
Imine Formation: In a dry reaction vial, dissolve Compound 1 (100 mg, 0.44 mmol) in DCE (4 mL).
-
Add the amine (0.48 mmol) and Acetic Acid (25 µL). Stir at Room Temperature (RT) for 1 hour.
-
Reduction: Cool the mixture to 0°C. Add STAB (140 mg, 0.66 mmol) in one portion.
-
Reaction: Allow to warm to RT and stir for 4–16 hours.
-
Quench: Quench with saturated aqueous NaHCO₃ (5 mL).
-
Workup: Extract with DCM (3 x 10 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[1]
-
Purification: Flash chromatography (typically Hexane/EtOAc or DCM/MeOH).[1]
Data Summary:
| Parameter | Condition | Rationale |
|---|
| Temperature | 0°C
Protocol B: Knoevenagel Condensation (Access to Pyrido[2,3-d]pyrimidines)
Objective: To synthesize fused bicyclic systems (7,8-dihydropyrido[2,3-d]pyrimidin-7-ones), a privileged scaffold in kinase inhibition (e.g., Palbociclib analogs).
Mechanism: Condensation with an active methylene compound followed by intramolecular cyclization (often requiring a second step to displace C4-Cl if N-cyclization is desired).[1]
Reagents:
-
Substrate: Compound 1.
-
Active Methylene: Ethyl cyanoacetate or Malononitrile (1.2 equiv).
-
Base: Piperidine (catalytic) or L-Proline.[1]
-
Solvent: Ethanol (EtOH).[2]
Step-by-Step Methodology:
-
Setup: Dissolve Compound 1 (1.0 equiv) and Ethyl cyanoacetate (1.2 equiv) in Ethanol (0.2 M concentration).
-
Catalysis: Add catalytic piperidine (0.1 equiv).
-
Reflux: Heat the mixture to reflux (78°C) for 2–4 hours.
-
Observation: The product often precipitates as a solid upon cooling.[1]
-
-
Isolation: Cool to 0°C. Filter the precipitate and wash with cold ethanol.
-
Cyclization Note: The resulting product is usually the linear condensation product (acrylate). To cyclize to the pyridopyrimidine, a secondary amine (e.g., anilines) is often reacted at C4, followed by thermal cyclization.
Protocol C: Wittig Olefination (Access to Acrylamides)
Objective: Installation of a Michael Acceptor for covalent kinase inhibition (targeting Cysteine residues).
Reagents:
-
Substrate: Compound 1.
-
Ylide: (Carbethoxymethylene)triphenylphosphorane (1.2 equiv).
-
Solvent: Toluene or DCM.[1]
Step-by-Step Methodology:
-
Mixing: Dissolve Compound 1 in Toluene.
-
Addition: Add the stabilized ylide.
-
Reaction: Heat to 90°C for 12 hours (Toluene) or reflux (DCM) for 24 hours.
-
Note: Stabilized ylides require heat but are safer and more selective than non-stabilized variants.[1]
-
-
Workup: Concentrate and purify directly via silica gel chromatography.
Visualizing the Reaction Network
The following diagram maps the strategic divergence points from Compound 1.
Figure 1: Strategic divergence from the aldehyde linchpin. Pathway A (Green) is preferred for solubility optimization; Pathway B (Red) for scaffold morphing.
Troubleshooting & Optimization (The "Self-Validating" System)
| Issue | Root Cause | Corrective Action |
| Loss of C4-Chloride | Reaction temperature too high or nucleophile too strong (e.g., hydrazine).[1] | Switch to STAB at 0°C (Protocol A). Avoid reflux with strong bases.[1] |
| Low Yield in Condensation | Piperidine at C6 deactivates the aldehyde electronically.[1] | Use L-Proline/DMSO conditions or microwave irradiation (100°C, 10 min) to overcome the energy barrier. |
| Over-reduction | Use of NaBH4 in methanol at RT.[1] | Strictly use Sodium Triacetoxyborohydride (STAB) in DCE/AcOH. |
| Solubility Issues | Product precipitates during workup. | Do not extract. Filter the reaction mixture directly; the solid is often pure product (Protocol B). |
References
-
Reductive Amination Strategies
-
Pyrido[2,3-d]pyrimidine Synthesis
-
Reactivity of 4,6-Dichloropyrimidine-5-carbaldehydes
-
General Pyrimidine Functionalization
Sources
- 1. thermofishersci.in [thermofishersci.in]
- 2. jchemrev.com [jchemrev.com]
- 3. researchgate.net [researchgate.net]
- 4. Pyrido[2,3- d]pyrimidin-7(8 H)-ones: Synthesis and Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Pyrimidine synthesis [organic-chemistry.org]
Application Notes and Protocols: Nucleophilic Substitution of the Chloro Group in 4-Chloro-6-(piperidin-1-yl)pyrimidine-5-carbaldehyde
Introduction: A Versatile Scaffold in Medicinal Chemistry
The pyrimidine core is a cornerstone in the architecture of a vast array of biologically active molecules and pharmaceuticals.[1] Its derivatives are integral to numerous therapeutic agents, exhibiting a wide spectrum of activities. The specific substrate, 4-Chloro-6-(piperidin-1-yl)pyrimidine-5-carbaldehyde, represents a highly valuable and versatile intermediate in drug discovery. The strategic placement of a chloro leaving group at the 4-position, activated by the electron-withdrawing nature of the adjacent 5-carbaldehyde group and the pyrimidine ring nitrogens, renders this molecule highly susceptible to nucleophilic aromatic substitution (SNAr). This reactivity provides a powerful platform for the introduction of diverse functionalities, enabling the rapid generation of compound libraries for screening and lead optimization. This guide provides a detailed exploration of the mechanistic underpinnings and practical protocols for the nucleophilic substitution of the chloro group in this key intermediate.
Mechanistic Rationale: The SNAr Pathway in Action
The nucleophilic substitution on the electron-deficient pyrimidine ring proceeds via a well-established two-step addition-elimination mechanism, often referred to as the SNAr reaction.[2] The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the chloro leaving group. This step is typically the rate-determining step of the reaction. The attack is facilitated by the electron-deficient nature of the pyrimidine ring, which is further enhanced by the presence of the electron-withdrawing carbaldehyde group at the 5-position. This initial attack disrupts the aromaticity of the pyrimidine ring and forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[2] The negative charge in this intermediate is delocalized over the pyrimidine ring and the formyl group, which provides significant stabilization. In the second step, the aromaticity of the ring is restored by the expulsion of the chloride leaving group, yielding the substituted product.
The presence of the piperidinyl group at the 6-position, being an electron-donating group, might be perceived as a deactivating factor. However, its influence is generally outweighed by the strong activating effect of the ring nitrogens and the 5-carbaldehyde group.
Caption: Generalized SNAr mechanism on the pyrimidine core.
Experimental Protocols
The following protocols are generalized based on established procedures for analogous chloropyrimidine systems.[3] Researchers should optimize these conditions for their specific nucleophile and desired scale.
General Considerations:
-
Solvents: Aprotic polar solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile (ACN), or N-Methyl-2-pyrrolidone (NMP) are generally preferred as they can solvate the nucleophile and the intermediate complex effectively.
-
Base: A non-nucleophilic base is often required to neutralize the HCl generated during the reaction, especially when using amine nucleophiles. Common choices include Triethylamine (TEA), Diisopropylethylamine (DIPEA), or inorganic bases like Potassium Carbonate (K₂CO₃) or Sodium Bicarbonate (NaHCO₃).
-
Temperature: The reaction temperature can vary significantly depending on the nucleophilicity of the attacking species. Reactions with strong nucleophiles may proceed at room temperature, while weaker nucleophiles may require heating.
-
Inert Atmosphere: To prevent side reactions, particularly with oxygen-sensitive nucleophiles, it is advisable to conduct the reactions under an inert atmosphere of nitrogen or argon.
Protocol 1: Substitution with Amine Nucleophiles
This protocol describes a general procedure for the reaction of 4-Chloro-6-(piperidin-1-yl)pyrimidine-5-carbaldehyde with primary or secondary amines.
Materials:
-
4-Chloro-6-(piperidin-1-yl)pyrimidine-5-carbaldehyde
-
Amine nucleophile (1.1 - 1.5 equivalents)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 - 2.0 equivalents)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a solution of 4-Chloro-6-(piperidin-1-yl)pyrimidine-5-carbaldehyde (1.0 equivalent) in anhydrous DMF, add the amine nucleophile (1.1 - 1.5 equivalents) and TEA or DIPEA (1.5 - 2.0 equivalents).
-
Stir the reaction mixture at room temperature or heat to 50-80 °C, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x volume of aqueous phase).
-
Combine the organic layers and wash with brine, then dry over anhydrous Na₂SO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).
Protocol 2: Substitution with Thiol Nucleophiles
This protocol outlines a general method for the synthesis of 4-thioether derivatives using thiol nucleophiles.
Materials:
-
4-Chloro-6-(piperidin-1-yl)pyrimidine-5-carbaldehyde
-
Thiol nucleophile (1.1 - 1.2 equivalents)
-
Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH) (1.2 - 1.5 equivalents)
-
Anhydrous Dimethylformamide (DMF) or Acetonitrile (ACN)
-
Dichloromethane
-
Saturated aqueous Ammonium Chloride (NH₄Cl)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a suspension of K₂CO₃ or NaH (1.2 - 1.5 equivalents) in anhydrous DMF or ACN, add the thiol nucleophile (1.1 - 1.2 equivalents) at 0 °C and stir for 15-30 minutes.
-
Add a solution of 4-Chloro-6-(piperidin-1-yl)pyrimidine-5-carbaldehyde (1.0 equivalent) in the same solvent to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until completion as monitored by TLC or LC-MS.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extract the aqueous layer with dichloromethane (3 x volume of aqueous phase).
-
Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate under reduced pressure.
-
Purify the residue by column chromatography (silica gel, e.g., hexane/ethyl acetate).
Protocol 3: Substitution with Alkoxide Nucleophiles
This protocol provides a general procedure for the synthesis of 4-alkoxy derivatives.
Materials:
-
4-Chloro-6-(piperidin-1-yl)pyrimidine-5-carbaldehyde
-
Alcohol nucleophile (as solvent or in excess)
-
Sodium metal or Sodium Hydride (NaH) (1.1 - 1.5 equivalents)
-
Anhydrous Tetrahydrofuran (THF) or the corresponding alcohol as solvent
-
Diethyl ether
-
Water
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To the desired alcohol (solvent), carefully add sodium metal or NaH (1.1 - 1.5 equivalents) in portions at 0 °C to generate the corresponding sodium alkoxide in situ.
-
Once the sodium has completely reacted, add 4-Chloro-6-(piperidin-1-yl)pyrimidine-5-carbaldehyde (1.0 equivalent).
-
Stir the reaction mixture at room temperature or heat to reflux, monitoring by TLC or LC-MS.
-
After completion, carefully quench the reaction with water.
-
Remove the alcohol solvent under reduced pressure.
-
Extract the aqueous residue with diethyl ether (3 x volume of aqueous phase).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate to dryness.
-
Purify the crude product by column chromatography (silica gel, e.g., hexane/ethyl acetate).
Data Presentation: A Comparative Overview
The following table summarizes typical reaction conditions and expected outcomes for the nucleophilic substitution on activated chloropyrimidines, which can be extrapolated to the target molecule.
| Nucleophile Type | Example Nucleophile | Base | Solvent | Temperature (°C) | Typical Reaction Time (h) | Expected Product |
| Amine | Aniline | TEA | DMF | 25 - 80 | 2 - 12 | 4-(Phenylamino)-6-(piperidin-1-yl)pyrimidine-5-carbaldehyde |
| Morpholine | DIPEA | ACN | 25 - 60 | 1 - 6 | 4-(Morpholino)-6-(piperidin-1-yl)pyrimidine-5-carbaldehyde | |
| Thiol | Thiophenol | K₂CO₃ | DMF | 0 - 25 | 1 - 4 | 4-(Phenylthio)-6-(piperidin-1-yl)pyrimidine-5-carbaldehyde |
| Ethanethiol | NaH | THF | 0 - 25 | 0.5 - 2 | 4-(Ethylthio)-6-(piperidin-1-yl)pyrimidine-5-carbaldehyde | |
| Alkoxide | Sodium Methoxide | (pre-formed) | Methanol | 25 - 65 | 4 - 24 | 4-Methoxy-6-(piperidin-1-yl)pyrimidine-5-carbaldehyde |
| Sodium Ethoxide | (pre-formed) | Ethanol | 25 - 78 | 6 - 36 | 4-Ethoxy-6-(piperidin-1-yl)pyrimidine-5-carbaldehyde |
Experimental Workflow & Characterization
A typical workflow for the synthesis and characterization of the substituted products is outlined below.
Caption: A standard workflow for synthesis and characterization.
Characterization Notes:
-
¹H NMR: The disappearance of the pyrimidine proton singlet and the appearance of new signals corresponding to the introduced nucleophile will be indicative of a successful reaction. The aldehyde proton should remain as a singlet at approximately 9.5-10.5 ppm.
-
¹³C NMR: The carbon at the 4-position will show a significant upfield or downfield shift depending on the nature of the new substituent.
-
HRMS: High-resolution mass spectrometry is crucial for confirming the elemental composition of the final product.
-
FT-IR: The spectrum should show the characteristic C=O stretching frequency of the aldehyde (around 1680-1700 cm⁻¹) and may show new bands corresponding to the functional groups of the nucleophile (e.g., N-H stretch for secondary amines).
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or No Conversion | - Insufficiently reactive nucleophile- Low reaction temperature- Inappropriate solvent or base | - Increase reaction temperature- Use a stronger base to deprotonate the nucleophile- Switch to a more polar aprotic solvent (e.g., DMSO) |
| Formation of Side Products | - Reaction with the aldehyde group- Di-substitution (if other leaving groups are present)- Hydrolysis of the chloro group | - Protect the aldehyde if it is found to be reactive under the conditions- Use stoichiometric amounts of the nucleophile- Ensure anhydrous conditions |
| Difficult Purification | - Similar polarity of starting material and product- Presence of baseline impurities | - Optimize the eluent system for column chromatography- Consider recrystallization as an alternative purification method |
Conclusion
The nucleophilic aromatic substitution of the chloro group in 4-Chloro-6-(piperidin-1-yl)pyrimidine-5-carbaldehyde is a robust and highly adaptable reaction for the synthesis of a diverse range of pyrimidine derivatives. The protocols and guidelines presented herein, based on established principles of SNAr reactions on analogous systems, provide a solid foundation for researchers in medicinal chemistry and drug development to exploit this versatile scaffold in their synthetic endeavors. Careful optimization of reaction conditions will enable the efficient and targeted synthesis of novel compounds with potential therapeutic applications.
References
-
SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Molecules. Available at: [Link]
-
Green chemical principles based regioselective functionalization of 2,4,6-trichloropyrimidine-5-carbaldehyde: Application in the synthesis of new pyrimidines and pyrrolopyrimidine. Journal of the Serbian Chemical Society. Available at: [Link]
-
Synthesis of novel peri-fused heterocyclic systems - Pyrimido[4,5,6-de][3]naphthyridines, based on interaction of 4,6-dichloro-2-methylthiopyrimidine-5-carbaldehyde with geminal enediamines. Tetrahedron. Available at: [Link]
-
Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles. Arkivoc. Available at: [Link]
-
Symmetric 4,6-Dialkyl/arylamino-5-nitropyrimidines: Theoretical Explanation of Why Aminolysis of Alkoxy Groups Is Favoured over. ChemRxiv. Available at: [Link]
-
Synthesis of some novel pyrazolo(3,4-d)pyrimidine derivatives. ResearchGate. Available at: [Link]
-
Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Journal of the Chemical Society C: Organic. Available at: [Link]
-
Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. Journal of the Brazilian Chemical Society. Available at: [Link]
-
Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Molecules. Available at: [Link]
-
Synthesis, Structural Elucidation of Novel Thieno [2,3-d] Pyrimid. Longdom Publishing. Available at: [Link]
-
Design, synthesis and biological evaluation of 2-(4-alkoxy-3-cyano)phenyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid derivatives as novel xanthine oxidase inhibitors. European Journal of Medicinal Chemistry. Available at: [Link]
-
Design and synthesis of pyrazolo[3,4-d]pyrimidinone derivatives: Discovery of selective phosphodiesterase-5 inhibitors. European Journal of Medicinal Chemistry. Available at: [Link]
-
Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Green Chemistry. Available at: [Link]
- Process for synthesizing minoxidil. Google Patents.
-
Synthesis of novel pyrimido-[5, 4-d] pyrimidines by sequential nucleophillic substitution reaction. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
-
Concerted Nucleophilic Aromatic Substitution Reactions. Chemistry – A European Journal. Available at: [Link]
-
ChemInform Abstract: Synthesis of Thieno(2,3-d)pyrimidines from 4,6-Dichloropyrimidine-5-carbaldehydes. ResearchGate. Available at: [Link]
Sources
- 1. WO2015001567A1 - Process for the preparation of (s)-4-[(3-chloro-4-methoxybenzyl)amino]-2-[2- (hydroxymethyl)-1-pyrrolidinyl]-n-(2-pyrimidinyl methyl-5-pyrimidine carboxamide - Google Patents [patents.google.com]
- 2. 4-Amino-6-piperazin-1-yl-pyrimidine-5-carbaldehyde oximes as potent FLT-3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bot Verification [rasayanjournal.co.in]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Side Products in the Synthesis of 4-Chloro-6-(piperidin-1-yl)pyrimidine-5-carbaldehyde
Welcome to the technical support guide for the synthesis of 4-Chloro-6-(piperidin-1-yl)pyrimidine-5-carbaldehyde. This molecule is a valuable building block in medicinal chemistry, and its purity is paramount for the success of subsequent transformations. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during its synthesis, with a specific focus on the identification, mitigation, and elimination of process-related side products.
The primary synthetic route to this target molecule often involves two key stages:
-
Vilsmeier-Haack Formylation: The creation of a dichloropyrimidine carbaldehyde intermediate, such as 4,6-dichloropyrimidine-5-carbaldehyde, from a dihydroxypyrimidine precursor.[1] This reaction utilizes a Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[1]
-
Nucleophilic Aromatic Substitution (SNAr): The selective displacement of one chloro group with piperidine.
Each of these stages presents unique challenges and potential for byproduct formation. This guide provides in-depth, field-proven insights to help you achieve high purity and yield.
Part 1: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common issues observed during synthesis.
Q1: My reaction yield is low, and I'm isolating a significant amount of unreacted starting material. What's going wrong?
Answer: Low conversion is a frequent issue, typically pointing to problems in the Vilsmeier-Haack formylation step. The Vilsmeier reagent, a chloroiminium ion, is the key electrophile.[2][3] Its formation and reactivity are highly sensitive to reaction conditions.
Causality & Troubleshooting:
-
Insufficient Vilsmeier Reagent: The stoichiometry of POCl₃ to DMF is critical. Ensure you are using a sufficient excess of the pre-formed Vilsmeier reagent. The reagent is typically prepared by slowly adding POCl₃ to DMF at low temperatures (e.g., 0 °C) before adding the pyrimidine substrate.[1][4]
-
Reaction Temperature & Time: The formylation of the pyrimidine ring is an electrophilic substitution on a relatively electron-deficient ring system and often requires heat to proceed to completion.[2] If you observe low conversion, consider increasing the reflux temperature or extending the reaction time. Monitor the reaction progress by TLC or LC-MS to determine the optimal endpoint. A typical procedure involves heating to reflux for several hours.[4]
-
Moisture Contamination: The Vilsmeier reagent is extremely sensitive to water. Any moisture present will consume the reagent, reducing the effective concentration and halting the reaction. Ensure all glassware is oven-dried, and use anhydrous solvents and reagents.
Q2: I've isolated a byproduct with a mass corresponding to the replacement of the chloro group with a hydroxyl group. How can I prevent this?
Answer: You are observing the formation of 4-Hydroxy-6-(piperidin-1-yl)pyrimidine-5-carbaldehyde . This is a common hydrolysis byproduct. Chloropyrimidines are susceptible to hydrolysis, especially under basic or prolonged aqueous conditions during workup.[5]
Causality & Troubleshooting:
-
Mechanism of Formation: The chloro group at the 4-position is an excellent leaving group for nucleophilic aromatic substitution. Water, acting as a nucleophile, can displace the chloride, particularly during the reaction quench or aqueous workup steps.
-
Prevention During Workup: The quenching step is critical. The reaction mixture, containing excess POCl₃, is highly acidic and reactive.
-
Controlled Quench: Carefully and slowly pour the reaction mixture onto crushed ice.[4] This hydrolyzes the reactive phosphorus species in a controlled manner.
-
Temperature Control: Maintain a low temperature throughout the quench and subsequent neutralization.
-
pH Adjustment: When neutralizing the acidic mixture (e.g., with NaHCO₃ or NaOH solution), avoid letting the pH become strongly basic for extended periods.[6] Perform the neutralization and subsequent extraction efficiently.
-
Inert Atmosphere: For highly sensitive substrates, performing the workup under an inert atmosphere (e.g., Nitrogen) can minimize exposure to atmospheric moisture.[7]
-
Q3: My LC-MS analysis shows an impurity with a mass indicating the addition of two piperidine groups. How does this happen and how can it be avoided?
Answer: This impurity is likely 4,6-bis(piperidin-1-yl)pyrimidine-5-carbaldehyde . It arises from the non-selective disubstitution of both chloro groups on the precursor, 4,6-dichloropyrimidine-5-carbaldehyde.
Causality & Troubleshooting:
-
Reaction Stoichiometry: The most common cause is using an excess of piperidine. While a slight excess may be used to drive the reaction to completion, a large excess will promote the slower, second substitution. Aim for a stoichiometry of approximately 1.0-1.1 equivalents of piperidine relative to the dichloropyrimidine starting material.
-
Temperature Control: The SNAr reaction is typically performed at low to ambient temperatures. Running the reaction at elevated temperatures provides enough energy to overcome the activation barrier for the second substitution, leading to the di-substituted byproduct. Maintain the recommended temperature profile for the specific protocol you are following.
-
Slow Addition: Add the piperidine nucleophile slowly and portion-wise to the solution of the dichloropyrimidine. This maintains a low instantaneous concentration of the nucleophile, favoring monosubstitution.
Part 2: Impurity Profile & Identification
A clear understanding of potential side products is the first step in troubleshooting. The table below summarizes the most common impurities.
| Impurity Name | Structure | Molecular Weight ( g/mol ) | Expected Mass (M+H)+ | Formation Pathway |
| Target Molecule | 4-Chloro-6-(piperidin-1-yl)pyrimidine-5-carbaldehyde | 239.70 | 240.7 | Desired Product |
| Starting Material | 4,6-Dichloropyrimidine-5-carbaldehyde | 176.98 | 178.0 | Incomplete SNAr reaction |
| Hydrolysis Product | 4-Hydroxy-6-(piperidin-1-yl)pyrimidine-5-carbaldehyde | 221.25 | 222.3 | Hydrolysis of chloro group |
| Disubstitution Product | 4,6-bis(piperidin-1-yl)pyrimidine-5-carbaldehyde | 288.38 | 289.4 | Over-reaction with piperidine |
Part 3: Mechanistic Insights & Visual Guides
Understanding the underlying reaction mechanisms is key to rational problem-solving.
Mechanism 1: The Vilsmeier-Haack Reaction
The reaction proceeds in two main stages: formation of the Vilsmeier reagent and the subsequent electrophilic attack on the pyrimidine ring.
Caption: Formation pathways for common SNAr side products.
Part 4: Recommended Protocols & Purification
Adherence to a validated protocol is the best way to ensure success.
Protocol 1: Synthesis of 4,6-Dichloropyrimidine-5-carbaldehyde
This protocol is adapted from established procedures for Vilsmeier-Haack reactions on pyrimidine systems. [1][4]
-
Apparatus: Assemble an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a reflux condenser, and a nitrogen inlet.
-
Reagent Formation: To the flask, add N,N-dimethylformamide (DMF, 3.0 equiv.). Cool the flask to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃, 4.5 equiv.) via the dropping funnel over 1 hour, ensuring the internal temperature does not exceed 10 °C.
-
Stir the resulting mixture at 0 °C for 1 hour to ensure complete formation of the Vilsmeier reagent.
-
Reaction: Add 4,6-dihydroxypyrimidine (1.0 equiv.) portion-wise to the Vilsmeier reagent.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux (approx. 100-110 °C) for 3-5 hours. Monitor reaction completion by TLC or LC-MS.
-
Workup: After cooling to room temperature, carefully pour the reaction mixture onto a stirred slurry of crushed ice.
-
Neutralize the aqueous solution to pH 7-8 using a saturated sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
Protocol 2: Selective Synthesis of 4-Chloro-6-(piperidin-1-yl)pyrimidine-5-carbaldehyde
-
Setup: In a dry flask under a nitrogen atmosphere, dissolve the crude 4,6-dichloropyrimidine-5-carbaldehyde (1.0 equiv.) in a suitable anhydrous solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Nucleophile Addition: Slowly add a solution of piperidine (1.05 equiv.) in the same solvent dropwise over 30 minutes.
-
Reaction: Stir the reaction at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC/LC-MS.
-
Quench & Extraction: Quench the reaction with water. Separate the organic layer. Extract the aqueous layer with the reaction solvent.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.
Protocol 3: Purification by Column Chromatography
The primary method for removing the side products discussed is silica gel column chromatography.
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: A gradient of ethyl acetate in hexanes is typically effective.
-
The non-polar disubstitution product will elute first.
-
The desired target molecule will elute next.
-
The unreacted dichloropyrimidine starting material will follow.
-
The highly polar hydrolysis product will have the strongest retention and elute last or remain on the baseline.
-
-
Recommendation: Start with a low polarity eluent (e.g., 5% Ethyl Acetate/Hexanes) and gradually increase the polarity to achieve optimal separation.
References
- CN103360306A - Method for synthesizing 4-chloro-pyridine. Google Patents.
- EP0295218A1 - A process for the preparation of 2,4-diamino-6-(1-piperidinyl)-pyrimidine N-oxide. Google Patents.
- US5525724A - Process for the preparation of chloropyrimidines. Google Patents.
-
Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity. National Institutes of Health (NIH). Available at: [Link]
-
Tungstate catalyzed oxidation of Pyrimidines with hydrogen peroxide: A novel and industrial scale synthesis of Minoxidil, Kopyrr. Quest Journals. Available at: [Link]
- WO2015001567A1 - Process for the preparation of (s)-4-[(3-chloro-4-methoxybenzyl)amino]-2-[2- (hydroxymethyl)-1-pyrrolidinyl]-n-(2-pyrimidinyl methyl-5-pyrimidine carboxamide. Google Patents.
-
Highly Selective Hydrolysis of Chloropyrimidines to Pyrimidones in 12 N Hydrochloric Acid. American Chemical Society. Available at: [Link]
-
Reactions of Vilsmeier Haack reagent with aromatic and heterocyclic aldoximes. Indian Academy of Sciences. Available at: [Link]
-
Vilsmeier–Haack reaction. Wikipedia. Available at: [Link]
-
REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. World Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link]
-
Vilsmeier-Haack Reaction. Chemistry Steps. Available at: [Link]
-
5-Chloro-6-(piperidin-1-yl)pyrimidine-2,4-diamine | CAS 1784008-01-0. Veeprho. Available at: [Link]
-
An Alternative Scalable Process for the Synthesis of 4,6-Dichloropyrimidine-5-carbonitrile. ACS Publications. Available at: [Link]
-
Developments of pyridodipyrimidine heterocycles and their biological activities. National Institutes of Health (NIH). Available at: [Link]
-
The study of the interaction of 4,6-dichloropyrimidine-5-carbaldehyde with glycine esters. Zbirnyk naukovykh pratsʹ Kharkivsʹkoho natsionalʹnoho universytetu imeni V. N. Karazina. Available at: [Link]
-
An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journals. Available at: [Link]
-
SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. MDPI. Available at: [Link]
-
Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. Royal Society of Chemistry. Available at: [Link]
-
Having some troubles with a Vislmeier-Haack reaction. Reddit. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 3. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 4. 4,6-Dichloro-5-pyrimidinecarbaldehyde synthesis - chemicalbook [chemicalbook.com]
- 5. US5525724A - Process for the preparation of chloropyrimidines - Google Patents [patents.google.com]
- 6. WO2015001567A1 - Process for the preparation of (s)-4-[(3-chloro-4-methoxybenzyl)amino]-2-[2- (hydroxymethyl)-1-pyrrolidinyl]-n-(2-pyrimidinyl methyl-5-pyrimidine carboxamide - Google Patents [patents.google.com]
- 7. EP0295218A1 - A process for the preparation of 2,4-diamino-6-(1-piperidinyl)-pyrimidine N-oxide - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 4-Chloro-6-(piperidin-1-yl)pyrimidine-5-carbaldehyde
Case ID: PYR-CHO-505 Status: Active Support Level: Tier 3 (Senior Application Scientist)
Introduction: The "Goldilocks" Challenge
Welcome to the technical support hub for pyrimidine functionalization. The synthesis of 4-Chloro-6-(piperidin-1-yl)pyrimidine-5-carbaldehyde proceeds via a Nucleophilic Aromatic Substitution (
The Core Challenge: You are operating on a symmetric electrophile (4,6-dichloropyrimidine-5-carbaldehyde). The aldehyde group at C5 is a strong electron-withdrawing group (EWG), which activates both the C4 and C6 positions for nucleophilic attack.
-
The Good News: The first substitution with piperidine introduces an electron-donating amine, which partially deactivates the ring, making the second chlorine less reactive than the first.
-
The Bad News: The activation from the C5-aldehyde is so potent that without strict kinetic control, the second attack (bis-substitution) occurs rapidly, destroying your yield.
This guide focuses on maximizing the Mono-Substituted Product while suppressing the Bis-Piperidine Impurity .
Module 1: Critical Reaction Parameters (The "Why" and "How")
Stoichiometry & Addition Rate
-
Standard Protocol: 1.0 equivalent of Piperidine.
-
Optimization: Use 0.95 equivalents of Piperidine. It is better to have unreacted starting material (which is easily separated by chromatography due to polarity differences) than bis-substituted impurity (which often co-elutes or streaks).
-
Technique: Piperidine must be diluted in the reaction solvent and added dropwise over 30–60 minutes.
-
Why? Dumping the reagent creates localized "hotspots" of high amine concentration, driving the reaction immediately to the bis-product before the bulk solution mixes.
-
Temperature Control
-
Set Point:
to . -
Reasoning:
rates are temperature-dependent. At , the rate constant for the first substitution ( ) is significantly higher than the second ( ). As temperature rises ( ), the gap between and narrows, leading to mixed products.
Base Selection
-
Recommendation: Diisopropylethylamine (DIPEA) or Triethylamine (
). -
Role: Scavenges the HCl byproduct.
-
Caution: Do not use inorganic bases (NaOH,
) in aqueous media if possible. The C-Cl bond is liable to hydrolysis to C-OH (4-hydroxy derivative) in the presence of hydroxide ions.
Solvent Choice
| Solvent | Suitability | Notes |
| DCM (Dichloromethane) | High | Excellent solubility, easy workup, non-nucleophilic. Best for yield. |
| THF (Tetrahydrofuran) | High | Good alternative to DCM. Ensure it is dry to prevent hydrolysis. |
| Ethanol/Methanol | Low | Risk of solvolysis (alkoxy-substitution) due to activated ring. |
| DMF | Medium | Good solubility but hard to remove; promotes rapid reaction (harder to control). |
Module 2: Standard Operating Procedure (SOP)
Target Scale: 10 mmol Expected Yield: 85–92%
-
Preparation: Charge a flame-dried flask with 4,6-dichloropyrimidine-5-carbaldehyde (1.77 g, 10 mmol) and anhydrous DCM (40 mL). Cool to
under atmosphere. -
Base Addition: Add DIPEA (1.9 mL, 11 mmol). Stir for 5 minutes.
-
Nucleophile Addition: Dissolve Piperidine (0.94 mL, 9.5 mmol, 0.95 eq) in DCM (10 mL). Add this solution dropwise via an addition funnel or syringe pump over 45 minutes .
-
Monitoring: Stir at
for 2 hours. Monitor by TLC (Hexane:EtOAc 3:1).-
Look for: Disappearance of piperidine and emergence of a major fluorescent spot.
-
-
Quench: Quench with water (20 mL).
-
Workup: Extract with DCM (
mL). Wash combined organics with Brine. Dry over . -
Purification: Silica gel column chromatography.
-
Gradient: 0%
20% EtOAc in Hexanes. -
Order of Elution: Bis-product (fastest)
Target Mono-product Starting Material (slowest/streaks).
-
Module 3: Troubleshooting & FAQs
Q1: I see a significant "Bis-Piperidine" impurity (approx. 15-20%). How do I remove it?
-
Root Cause: Localized high concentration of piperidine or temperature too high.
-
Immediate Fix: You likely cannot separate this easily if the yield is high. Recrystallization from cold Ethanol/Hexane sometimes works, but chromatography is safer.
-
Prevention: Next time, lower the temperature to
and double the dilution volume of the piperidine solution.
Q2: My product has a peak at ~10 ppm in NMR, but it's small. Where is my aldehyde?
-
Diagnosis: The aldehyde might have formed a hemiaminal or imine if excess amine was used, or it oxidized to the carboxylic acid.
-
Check: Look for a broad OH peak (acid) or a shift in the aromatic region.
-
Fix: Ensure the reaction is kept under inert atmosphere (
). Aldehydes on electron-deficient rings are prone to air oxidation.
Q3: I see a new spot that doesn't move on TLC (Baseline).
-
Diagnosis: Hydrolysis product (4-hydroxy-6-chloropyrimidine-5-carbaldehyde).
-
Root Cause: Wet solvent or use of hydroxide base.
-
Fix: Use anhydrous DCM. If using commercial DCM, dry it over molecular sieves before use.
Module 4: Process Visualization
Workflow Diagram: Reaction Logic
Caption: Figure 1. Optimized reaction workflow emphasizing temperature control and stoichiometry to favor the mono-substituted product.
Decision Tree: Impurity Troubleshooting
Caption: Figure 2. Troubleshooting logic for common impurities encountered during the
References
-
Regioselectivity in Pyrimidine
:-
Ramakrishna, S. et al. (2022). Green chemical principles based regioselective functionalization of 2,4,6-trichloropyrimidine-5-carbaldehyde. Journal of the Serbian Chemical Society.
-
-
Synthesis of Pyrimidine Analogs (Methodology)
-
BenchChem Protocols.[1] General Workflow for Vilsmeier-Haack and subsequent substitutions on pyrimidines.
-
-
Mechanistic Insights on Dichloropyrimidines
-
Reaction of 4,6-dichloro-5-formylpyrimidine with Amines
- Voskressensky, L. G. et al. (2018). The study of the interaction of 4,6-dichloropyrimidine-5-carbaldehyde with glycine esters. News of Pharmacy.
Sources
Technical Support Center: Purification of 4-Chloro-6-(piperidin-1-yl)pyrimidine-5-carbaldehyde
Welcome to the technical support center for the synthesis and purification of 4-Chloro-6-(piperidin-1-yl)pyrimidine-5-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important synthetic intermediate. Here, we provide in-depth troubleshooting advice, detailed purification protocols, and answers to frequently asked questions, all grounded in established chemical principles.
Understanding the Synthesis and Potential Impurities
4-Chloro-6-(piperidin-1-yl)pyrimidine-5-carbaldehyde is commonly synthesized via the Vilsmeier-Haack reaction. This involves the formylation of an electron-rich pyrimidine precursor, 4-chloro-6-(piperidin-1-yl)pyrimidine, using a Vilsmeier reagent generated in situ from phosphoryl chloride (POCl₃) and a formamide, typically N,N-dimethylformamide (DMF).[1][2][3] While effective, this reaction can lead to several impurities that complicate the purification process.
A thorough understanding of the reaction mechanism is crucial for anticipating and addressing these impurities. The Vilsmeier reagent, a chloroiminium salt, is a powerful electrophile that reacts with the pyrimidine ring to introduce the formyl group.[3] However, side reactions and incomplete reactions can result in a mixture of compounds that require careful separation.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude 4-Chloro-6-(piperidin-1-yl)pyrimidine-5-carbaldehyde?
A1: Based on the Vilsmeier-Haack synthesis route, the most probable impurities include:
-
Unreacted Starting Material: 4-Chloro-6-(piperidin-1-yl)pyrimidine.
-
Hydrolysis Product: 4-Hydroxy-6-(piperidin-1-yl)pyrimidine-5-carbaldehyde. This can form if moisture is present during the reaction or workup.[4]
-
Over-formylated or other side-products: Depending on the reaction conditions, minor isomers or di-formylated species might arise, although this is less common for this substrate.
-
Residual Vilsmeier Reagent Adducts: Incomplete hydrolysis of the iminium intermediate can leave complex adducts.
-
Residual Solvents: DMF is a high-boiling point solvent and can be challenging to remove completely.
Q2: My TLC plate shows multiple spots after the reaction. How can I identify the product spot?
A2: Typically, the product, an aldehyde, will be more polar than the starting material (an amine) but potentially less polar than the hydrolyzed hydroxy-aldehyde impurity. You can use a combination of visualization techniques to assist in identification:
-
UV Light (254 nm): All aromatic pyrimidine derivatives should be UV active.
-
Potassium Permanganate (KMnO₄) Stain: The aldehyde group of the product is susceptible to oxidation and will likely show a yellow spot on a purple background. The starting material may also react, but often with less intensity.
-
2,4-Dinitrophenylhydrazine (DNPH) Stain: This reagent specifically reacts with aldehydes and ketones to form brightly colored (orange to red) spots, providing a definitive test for your product.
A good starting solvent system for TLC analysis is a mixture of ethyl acetate and hexane (e.g., 30:70 v/v).
Q3: My purified product is a brownish or yellowish solid. Is this normal?
A3: While the pure compound is expected to be a white to off-white solid, residual impurities or slight degradation can impart a color. If the product meets your purity requirements by NMR and/or LC-MS, a slight coloration may be acceptable for subsequent steps. However, a significant color change often indicates the presence of persistent impurities, and further purification is recommended.
Troubleshooting Guide: Purification Protocols
This section provides detailed, step-by-step protocols to address specific purification challenges.
Issue 1: Presence of Unreacted Starting Material
If TLC or NMR analysis indicates a significant amount of the starting material, 4-chloro-6-(piperidin-1-yl)pyrimidine, a careful purification by either column chromatography or recrystallization is necessary.
Flash column chromatography is a highly effective method for separating the product from the less polar starting material.
Rationale: The aldehyde group in the product increases its polarity compared to the starting material. This difference in polarity allows for separation on a polar stationary phase like silica gel.
Step-by-Step Methodology:
-
Slurry Preparation: Dissolve the crude product in a minimal amount of dichloromethane (DCM) or the column eluent. If the crude material is not fully soluble, it can be dry-loaded by adsorbing it onto a small amount of silica gel.
-
Column Packing: Pack a glass column with silica gel (230-400 mesh) using a hexane/ethyl acetate mixture (e.g., 90:10 v/v) as the eluent.
-
Loading: Carefully load the slurry or the dry-loaded silica onto the top of the column.
-
Elution: Begin elution with the initial non-polar solvent mixture. The less polar starting material will elute first.
-
Gradient Elution: Gradually increase the polarity of the eluent by increasing the proportion of ethyl acetate (e.g., from 10% to 30% or higher). This will elute the more polar product. The optimal gradient can be determined by preliminary TLC analysis.[5]
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
| Parameter | Recommendation |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase | Hexane/Ethyl Acetate Gradient |
| Initial Eluent | 90:10 Hexane/Ethyl Acetate |
| Final Eluent | 70:30 Hexane/Ethyl Acetate (or higher polarity as needed) |
Issue 2: Contamination with the Hydrolysis Product
The presence of 4-hydroxy-6-(piperidin-1-yl)pyrimidine-5-carbaldehyde, a more polar impurity, can be addressed by recrystallization or column chromatography.
Recrystallization is an effective technique if a suitable solvent system that solubilizes the product at high temperatures and precipitates it upon cooling, while keeping the impurity dissolved, can be found.
Rationale: The difference in solubility between the desired product and the more polar hydrolysis impurity in a selected solvent system allows for their separation.
Step-by-Step Methodology:
-
Solvent Screening: Test the solubility of the crude product in various solvents (e.g., isopropanol, ethanol, ethyl acetate, toluene, or mixtures thereof) at room temperature and at their boiling points. A good solvent will dissolve the product when hot but not when cold.
-
Dissolution: In a flask, add the chosen solvent to the crude product and heat the mixture to boiling with stirring until the solid completely dissolves. Use the minimum amount of hot solvent necessary.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. The pure product should crystallize out. Further cooling in an ice bath can increase the yield.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals under vacuum.
A mixture of isopropanol and water can be an effective solvent system for recrystallizing pyrimidine derivatives.[6]
Issue 3: Removal of Residual DMF
The high boiling point of DMF (153 °C) makes its removal by simple evaporation challenging.
Rationale: DMF is highly soluble in water. By performing an aqueous workup, the DMF can be partitioned into the aqueous phase, separating it from the less water-soluble product in an organic solvent.
Step-by-Step Methodology:
-
Quenching: After the reaction is complete, carefully quench the reaction mixture by pouring it into ice-water.
-
Extraction: Extract the aqueous mixture several times with an organic solvent such as ethyl acetate or dichloromethane. The product will move into the organic layer, while the DMF will preferentially remain in the aqueous layer.
-
Washing: Wash the combined organic layers with brine (saturated NaCl solution) to further remove residual DMF and water.
-
Drying: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Solvent Removal: Filter off the drying agent and remove the organic solvent under reduced pressure.
Rationale: Toluene forms an azeotrope with DMF, which helps to remove it at a lower temperature during evaporation under high vacuum.
Step-by-Step Methodology:
-
Initial Concentration: After the aqueous workup, concentrate the organic extract on a rotary evaporator.
-
Toluene Addition: Add toluene to the flask containing the concentrated product.
-
Co-evaporation: Evaporate the mixture again under high vacuum. Repeat this process 2-3 times to ensure the complete removal of DMF.
Visualizing the Purification Workflow
The following diagram illustrates the general workflow for the purification of 4-Chloro-6-(piperidin-1-yl)pyrimidine-5-carbaldehyde.
Caption: General purification workflow for 4-Chloro-6-(piperidin-1-yl)pyrimidine-5-carbaldehyde.
Logical Relationship of Impurities and Removal Strategies
This diagram illustrates the relationship between the common impurities and the recommended purification techniques.
Caption: Relationship between impurities and their removal methods.
References
-
Synthesis of pyrimido[4,5-b]quinolindiones and formylation: ultrasonically assisted reactions. (2024). RSC Advances. [Link]
-
4-Amino-6-piperazin-1-yl-pyrimidine-5-carbaldehyde oximes as potent FLT-3 inhibitors. (2007). Bioorganic & Medicinal Chemistry Letters. [Link]
-
Synthesis of pyrimido[4,5-b]quinolindiones and formylation: ultrasonically assisted reactions. (2024). RSC Advances. [Link]
- A process for the preparation of 2,4-diamino-6-(1-piperidinyl)-pyrimidine N-oxide. (1988).
- Synthesis of chlorinated pyrimidines. (2002).
-
Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. (2023). RSC Advances. [Link]
-
Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. (2013). Scientific Research Publishing. [Link]
-
Vilsmeier–Haack reaction. Wikipedia. [Link]
-
Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. (2023). National Institutes of Health. [Link]
-
Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido. (2014). ACS Publications. [Link]
-
REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. PharmaTutor. [Link]
- Process for the preparation of (s)-4-[(3-chloro-4-methoxybenzyl)amino]-2-[2- (hydroxymethyl)-1-pyrrolidinyl]-n-(2-pyrimidinyl methyl-5-pyrimidine carboxamide. (2015).
-
Formylation of 2-Methylpyrimidine-4,6-diol Under the Conditions of the Vilsmeier–Haack Reaction. (2023). MDPI. [Link]
- Method for producing 4-chloro-6-hydroxypyrimidine. (2001).
-
What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO? ResearchGate. [Link]
-
Tungstate catalyzed oxidation of Pyrimidines with hydrogen peroxide: A novel and industrial scale synthesis of Minoxidil, Kopyrr. Quest Journals. [Link]
-
Formylation of 4,7-Dihydro-1,2,4-triazolo[1,5-a]pyrimidines Using Vilsmeier–Haack Conditions INTRODUCTION. ResearchGate. [Link]
-
5-Chloro-6-(piperidin-1-yl)pyrimidine-2,4-diamine | CAS 1784008-01-0. Veeprho. [Link]
-
What is the best solvent for purifying aldehyde in a column chromatography? ResearchGate. [Link]
-
2-Amino-4-chloro-6-(piperidin-1-yl)pyrimidine-5-carbaldehyde 5mg. Dana Bioscience. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of pyrimido[4,5-b]quinolindiones and formylation: ultrasonically assisted reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 4. WO2001000593A1 - Method for producing 4-chloro-6-hydroxypyrimidine - Google Patents [patents.google.com]
- 5. Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (AA-115/APG-115): A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor in Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. WO2015001567A1 - Process for the preparation of (s)-4-[(3-chloro-4-methoxybenzyl)amino]-2-[2- (hydroxymethyl)-1-pyrrolidinyl]-n-(2-pyrimidinyl methyl-5-pyrimidine carboxamide - Google Patents [patents.google.com]
Technical Support Center: Pyrazolo[3,4-d]pyrimidine Synthesis & Optimization
[1]
Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Optimizing Reaction Conditions for Pyrazolo[3,4-d]pyrimidine Formation[1]
Introduction: The Scaffold of Choice
The pyrazolo[3,4-d]pyrimidine core is a privileged scaffold in drug discovery, serving as a bioisostere for the adenine moiety of ATP.[1][2] This makes it critical for developing kinase inhibitors (e.g., Ibrutinib analogs, Src/Abl inhibitors).[1] However, the synthesis is often plagued by regioselectivity issues, poor solubility, and incomplete cyclization.[1]
This guide synthesizes field-proven protocols with mechanistic insights to ensure reproducible high-yield synthesis.
Module 1: Synthetic Strategy & Reaction Setup
Q1: Which synthetic route should I choose for my target substitution pattern?
A: The choice depends heavily on whether you need a substituent at the C4 position (amino vs. oxo).
-
Route A (The "Forward" Synthesis): Best for high-diversity library generation.
-
Starting Material: 5-amino-1H-pyrazole-4-carbonitrile (for 4-amino derivatives) or 5-amino-1H-pyrazole-4-carboxylate (for 4-oxo derivatives).
-
Mechanism:[3][4][5][6][7] Condensation with a one-carbon source (formamide, orthoformate) followed by annulation.[1]
-
Pros: High regiocontrol if the N1 substituent is installed early on the pyrazole.
-
-
Route B (The "Reverse" Synthesis):
-
Starting Material: 4,6-dichloropyrimidine-5-carbaldehyde + Hydrazine.
-
Pros: Useful if the pyrimidine core is readily available, but often suffers from N1/N2 regioselectivity mixtures during the hydrazine step.
-
Q2: What is the optimal stoichiometry for the cyclization step?
A: For the standard cyclization of 5-aminopyrazoles using formamide:
-
Reagent: Formamide acts as both solvent and reagent. Use 10–15 equivalents .
-
Catalyst: Acid catalysis is crucial. Add 0.5–1.0 eq of Formic Acid or p-TsOH .
-
Why? The mechanism involves the formation of an amidine intermediate.[6] Excess formamide drives the equilibrium forward, while acid protonates the electrophilic center, facilitating the nucleophilic attack by the pyrazole exocyclic amine.
Module 2: Critical Process Parameters (Optimization)
Q3: My thermal cyclization takes 24+ hours. How can I accelerate this?
A: Switch to Microwave-Assisted Synthesis (MW) .[1] Thermal reflux in formamide often leads to decomposition due to prolonged heating at >180°C.
Optimized MW Protocol:
-
Solvent: Ethanol or neat Formamide.
-
Temperature: 140–160°C.
-
Time: 10–30 minutes.
-
Outcome: Yields typically improve from 40–50% (thermal) to 80–90% (MW) due to rapid heating preventing side-product formation (e.g., Dimroth rearrangement).[1]
Q4: Comparison of Cyclization Reagents
Select the reagent based on your substrate's sensitivity:
| Reagent | Reaction Type | Conditions | Pros | Cons |
| Formamide | Thermal/MW | 180°C (neat) | One-pot, cheap | High temp, difficult workup (high BP) |
| Triethyl Orthoformate (TEOF) | Condensation | Reflux (Ac2O/AcOH) | Milder (100-140°C) | Requires 2 steps (intermediate isolation often needed) |
| DMF-DMA | Vilsmeier-type | 80-100°C (DMF) | Very mild, high purity | Expensive, moisture sensitive |
| Formamidine Acetate | Fusion | 120-140°C | Solvent-free | Poor mixing, sublimation issues |
Module 3: Troubleshooting & FAQs
Q5: I am seeing low yields and a "gummy" precipitate. What went wrong?
A: This is the "Solubility Trap." Pyrazolo[3,4-d]pyrimidines are notoriously insoluble due to strong intermolecular H-bonding (similar to DNA base pairing).[1]
-
Diagnosis: The product crashes out during the reaction, coating unreacted starting material.
-
Solution:
Q6: How do I control N1 vs. N2 regioselectivity?
A: If alkylating the pyrazolo[3,4-d]pyrimidine core after formation:
-
Issue: The N1 position is sterically hindered but thermodynamically favored. N2 is kinetically favored.
-
Protocol for N1 Selectivity: Use NaH/DMF at 0°C, then warm slowly.[1] The thermodynamic product (N1) dominates.[1]
-
Protocol for N2 Selectivity: This is difficult to achieve selectively. It is far better to install the N-substituent on the hydrazine precursor before forming the pyrazole ring.
Visualizing the Workflow
Figure 1: Synthetic Pathway & Decision Logic
The following diagram illustrates the primary synthetic pathways and the critical decision points for reagent selection.
Caption: Decision matrix for selecting precursors and cyclization conditions based on target functionality.
Figure 2: Troubleshooting Flowchart
Use this logic tree when experiments fail to yield >50% product.
Caption: Step-by-step troubleshooting logic for addressing common synthetic failures.
Experimental Protocol: Microwave-Assisted One-Pot Synthesis
Reference Standard: Adapted from recent optimization studies [1, 4].
-
Preparation: In a 10 mL microwave vial, combine:
-
Irradiation: Seal and irradiate at 150°C for 20 minutes (Dynamic power mode, max 200W).
-
Workup:
-
Cool to room temperature.
-
Pour the reaction mixture into ice-cold water (10 mL).
-
The product will precipitate as a solid.
-
Filter, wash with water (3x) and cold ethanol (1x).[1]
-
-
Purification: Recrystallize from DMF/Water (1:1) if purity is <95% by LCMS.[1]
References
-
Three-component microwave-assisted synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones. RSC Advances. Available at: [Link]
-
Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility. Journal of Medicinal Chemistry. Available at: [Link]
-
One-Flask Synthesis of Pyrazolo[3,4-d]pyrimidines from 5-Aminopyrazoles and Mechanistic Study. Molecules. Available at: [Link]
-
Microwave-assisted synthesis of pyrazolo[3,4-d]pyrimidines. ResearchGate. Available at: [Link]
-
Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization. MDPI. Available at: [Link][1]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. One-Flask Synthesis of Pyrazolo[3,4-d]pyrimidines from 5-Aminopyrazoles and Mechanistic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New pyrazolo[3,4- d ]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein i ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05401B [pubs.rsc.org]
- 5. 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BJOC - 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines [beilstein-journals.org]
Technical Support Center: Navigating the Low Reactivity of Chloropyrimidines
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center dedicated to addressing a common yet significant challenge in synthetic chemistry: the low reactivity of the chloro group in pyrimidine systems. This guide is designed to provide you, our fellow researchers, with practical, field-proven insights and troubleshooting strategies to enhance your experimental success. As Senior Application Scientists, we understand that overcoming synthetic hurdles requires a deep understanding of the underlying chemical principles. This resource is structured in a question-and-answer format to directly address the specific issues you may encounter.
Frequently Asked Questions (FAQs) & Troubleshooting
Section 1: Understanding the Root of the Problem
Q1: Why is the chloro group on my pyrimidine substrate so unreactive in nucleophilic substitution and cross-coupling reactions?
A1: The perceived low reactivity of chloropyrimidines is a nuanced issue rooted in the electronic nature of the pyrimidine ring itself. Here's a breakdown of the key factors:
-
Electron-Deficient Ring: The pyrimidine ring is an electron-deficient heteroaromatic system due to the presence of two electronegative nitrogen atoms.[1][2] This electron deficiency, in principle, activates the ring carbons (especially C2, C4, and C6) towards nucleophilic attack.[1][2]
-
The C-Cl Bond: While the ring is "activated," the carbon-chlorine bond is inherently strong and less polarized compared to C-Br or C-I bonds. This makes the initial oxidative addition step in many palladium-catalyzed cross-coupling reactions, which is often the rate-limiting step, more challenging.[3][4]
-
Positional Isomers Matter: The reactivity of a chloro group is highly dependent on its position on the pyrimidine ring. The general order of reactivity for nucleophilic aromatic substitution (SNAr) and many Pd-catalyzed reactions is 4-Cl > 2-Cl >> 5-Cl.[5] The chloro group at the 5-position is significantly less reactive because it is not directly activated by the ring nitrogens.[2]
-
Catalyst Inhibition: The nitrogen atoms in the pyrimidine ring can act as ligands and coordinate to the palladium catalyst, leading to catalyst deactivation.[3] This is a frequent cause of low conversion in cross-coupling reactions.
Section 2: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions
Cross-coupling reactions like Suzuki, Buchwald-Hartwig, and Sonogashira are powerful tools for C-C and C-N bond formation. However, the low reactivity of chloropyrimidines often necessitates careful optimization.
Q2: My Suzuki coupling with a chloropyrimidine is failing or giving very low yields. What should I investigate first?
A2: Low conversion in Suzuki couplings with chloropyrimidines is a common frustration. Here’s a systematic approach to troubleshooting:
-
Catalyst and Ligand System: This is the most critical factor. Standard catalysts like Pd(PPh₃)₄ can be effective, but for more challenging substrates, a more robust system is often required.[6][7]
-
Ligand Choice: Electron-rich, bulky phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs) are often necessary to facilitate the difficult oxidative addition of the C-Cl bond.[3]
-
Catalyst Loading: For stubborn couplings, consider increasing the catalyst loading from the typical 1-2 mol% up to 5 mol%.[4]
-
-
Base Selection: The choice of base is not trivial. While K₂CO₃ is common, stronger bases like K₃PO₄ or Cs₂CO₃ may be needed.[8] The solubility and strength of the base can significantly impact the reaction.
-
Solvent System: Aprotic solvents like 1,4-dioxane, THF, or DMF, often with water as a co-solvent, are generally effective.[6][8] In some cases, alcoholic solvent mixtures have been shown to enhance reactivity.[9]
-
Temperature: These reactions often require elevated temperatures (e.g., 90-110 °C) to overcome the activation energy of the oxidative addition step.[4][10]
-
Boronic Acid Quality: Boronic acids can degrade, leading to side reactions like protodeboronation.[3][8] Using fresh, high-purity boronic acid is crucial.
Q3: My Buchwald-Hartwig amination of a chloropyrimidine is not working. What are the key parameters to adjust?
A3: Similar to Suzuki couplings, the success of Buchwald-Hartwig aminations on chloropyrimidines hinges on a well-chosen catalytic system and reaction conditions.[11][12]
-
Catalyst System is Paramount:
-
Palladium Source: Pre-catalysts (e.g., G3 or G4 palladacycles) are often more reliable than sources like Pd(OAc)₂ as they form the active Pd(0) species more cleanly.[4]
-
Ligand Selection: Sterically hindered biarylphosphine ligands such as RuPhos, BrettPhos, or DavePhos are essential for activating the C-Cl bond.[4] Standard ligands like PPh₃ are generally ineffective.
-
-
Base Selection: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is the most common and effective choice.[4] If your substrate is base-sensitive, weaker bases like K₃PO₄ or Cs₂CO₃ can be used, but this will likely necessitate a more active catalyst and higher temperatures.[4]
-
Strictly Inert Atmosphere: The Pd(0) catalyst is highly sensitive to oxygen.[4] Ensure your reaction is set up under a rigorously inert atmosphere (argon or nitrogen) and that your solvents are properly degassed.
-
Temperature: These reactions typically require heating, often in the 80-110 °C range, to drive the oxidative addition.[4]
Q4: I'm attempting a Sonogashira coupling with a chloropyrimidine and seeing no product. What's going wrong?
A4: Sonogashira couplings with aryl chlorides are notoriously difficult. The Sonogashira reaction is a powerful tool for forming C(sp²)-C(sp) bonds.[13][14]
-
Reactivity Order: The reactivity of the halo-pyrimidine is critical. The general trend is I > Br > OTf >> Cl.[15] If possible, converting the chloro-substituent to a bromo or iodo group will significantly improve reactivity.
-
Catalyst System: A typical Sonogashira catalyst system consists of a palladium source (e.g., Pd(PPh₃)₄) and a copper(I) co-catalyst (e.g., CuI).[16] For chloropyrimidines, more specialized ligands may be necessary to facilitate the oxidative addition.
-
Base and Solvent: An amine base, such as triethylamine or diisopropylamine, is commonly used and can also serve as the solvent.[14]
-
Copper-Free Variants: If you suspect the copper co-catalyst is causing side reactions, consider a copper-free Sonogashira protocol. These often employ more sophisticated palladium catalysts.
Table 1: Recommended Starting Conditions for Cross-Coupling of Chloropyrimidines
| Reaction Type | Palladium Source | Ligand (if applicable) | Base | Solvent | Temperature (°C) |
| Suzuki | Pd₂(dba)₃ | P(t-Bu)₃ | KF (spray-dried) | THF | 50-90 |
| Buchwald-Hartwig | G3/G4 Palladacycle | RuPhos, BrettPhos | NaOtBu | Toluene, Dioxane | 80-110 |
| Sonogashira | Pd(PPh₃)₄ / CuI | - | Et₃N | THF/Et₃N | 50-80 |
Note: These are general starting points. Optimization will be required for specific substrates.[4][10][13]
Section 3: Enhancing Reactivity in Nucleophilic Aromatic Substitution (SNAr)
Q5: My SNAr reaction with an amine nucleophile is sluggish. How can I improve the reaction rate?
A5: While the pyrimidine ring is activated for SNAr, several factors can lead to slow reactions.[1][17]
-
Nucleophile Strength: The reactivity of the nucleophile is crucial. For aniline nucleophiles, electron-donating groups on the aniline ring increase reactivity, while strong electron-withdrawing groups decrease it.[17]
-
Temperature: Many SNAr reactions on chloropyrimidines require heating to proceed at a reasonable rate.[17] If your reaction is slow at room temperature, incrementally increasing the temperature is a good first step.
-
Solvent Choice: The choice of solvent can significantly impact the reaction rate. Polar aprotic solvents like DMF or DMSO can accelerate SNAr reactions. For some aminations, water can be a surprisingly effective and green solvent, often with acid catalysis.[17]
-
Steric Hindrance: Bulky groups near the reaction site, on either the pyrimidine or the nucleophile, can dramatically slow the reaction.[17]
-
Acid/Base Catalysis: For amine nucleophiles, the addition of a catalytic amount of acid (e.g., HCl) can protonate a ring nitrogen, further activating the pyrimidine ring towards nucleophilic attack.[18] Conversely, for alcohol or thiol nucleophiles, a base is needed to deprotonate the nucleophile and increase its nucleophilicity.
Q6: I am observing significant hydrolysis of my chloropyrimidine to the corresponding hydroxypyrimidine. How can I prevent this?
A6: The formation of the 4-hydroxypyrimidine is a common side reaction, especially when using water as a solvent or if there is residual moisture in your reaction.[17]
-
Minimize Water: If not intentionally using water as a solvent, ensure all reagents and solvents are scrupulously dry.
-
Lower Temperature: High temperatures and long reaction times can promote hydrolysis.[17] Try to run the reaction at the lowest temperature that allows for a reasonable reaction rate.
-
Switch Solvents: If hydrolysis is a persistent issue in aqueous media, switching to a non-protic solvent like DMF, DMSO, or propanol may be necessary.[17]
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling of a Chloropyrimidine
-
Reaction Setup: In a flame-dried Schlenk flask under an argon atmosphere, combine the chloropyrimidine (1.0 eq.), the arylboronic acid (1.5 eq.), and the base (e.g., spray-dried KF, 3.0 eq.).
-
Catalyst Addition: In a separate vial, pre-mix the palladium source (e.g., Pd₂(dba)₃, 2-5 mol%) and the ligand (e.g., P(t-Bu)₃, 4-10 mol%) in anhydrous, degassed solvent (e.g., THF or 1,4-dioxane). Add this catalyst solution to the Schlenk flask.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 50-90 °C) and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
This protocol is a general guideline and may require optimization for specific substrates.[10][19]
Protocol 2: General Procedure for Acid-Catalyzed Amination in Water
-
Reaction Setup: In a reaction vessel, combine the 4-chloropyrimidine (1.0 eq.) and the desired aniline (1.1 eq.).
-
Solvent and Catalyst Addition: Add deionized water to achieve a concentration of approximately 0.1 M relative to the pyrimidine. Add a stock solution of aqueous HCl (e.g., 1 M) to provide 0.1 equivalents of the acid catalyst.[17]
-
Reaction: Heat the reaction mixture with stirring to the desired temperature (e.g., 60-100 °C) and monitor for completion by TLC or LC-MS.
-
Workup: After cooling to room temperature, basify the reaction mixture with a saturated aqueous solution of Na₂CO₃ or NaHCO₃ until the pH is > 8.
-
Isolation: The product may precipitate upon basification and can be collected by vacuum filtration. Extract the aqueous filtrate with an organic solvent like ethyl acetate to recover any dissolved product.
-
Purification: Combine the filtered solid with the organic extracts. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. The crude product can be further purified by recrystallization or column chromatography.[17]
References
-
Hansen, F. K., & Chou, D. T. H. (2003). Suzuki Cross-Coupling of Solid-Supported Chloropyrimidines With Arylboronic Acids. Journal of Combinatorial Chemistry, 5(3), 267–272. [Link]
-
Ciglarič, M., & Kočevar, M. (2019). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 24(15), 2759. [Link]
-
Sammelson, R. E., & Allen, M. J. (2010). One-pot Double Suzuki Couplings of Dichloropyrimidines. Tetrahedron Letters, 51(48), 6293–6295. [Link]
-
Wamhoff, H., & Dzenis, J. (1992). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. The Journal of Organic Chemistry, 57(11), 3173–3176. [Link]
-
Van der Vlag, R., et al. (2021). Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. Bioconjugate Chemistry, 32(10), 2215–2223. [Link]
-
Banks, B. J., et al. (2008). Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles. Beilstein Journal of Organic Chemistry, 4, 29. [Link]
-
Van der Vlag, R., et al. (2021). Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. ACS Publications. [Link]
-
Kráľová, K., et al. (2009). An efficient synthesis of cytostatic mono and bis-alkynylpyrimidine derivatives by the Sonogashira cross-coupling reactions of 2,4-diamino-6-iodopyrimidine and 2-amino-4,6-dichloropyrimidine. Tetrahedron, 65(43), 8877-8886. [Link]
-
Caturla, F., & Cammack, J. (2014). Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines. Arkivoc, 2014(6), 233-253. [Link]
-
Wu, J. I. (2020). Correlating Reactivity Trends with Frontier Molecular Orbitals-Magical Power of Quantum Mechanics-Chemistry. LinkedIn. [Link]
-
Wikipedia. (2023). Pyrimidine. Wikipedia. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Wikipedia. (2023). Buchwald–Hartwig amination. Wikipedia. [Link]
-
Linstadt, R. T. H., & Newman, S. G. (2019). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Synlett, 30(11), 1201–1206. [Link]
-
Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination?. r/chemistry. [Link]
-
Reddy, B. V. S., et al. (2016). Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. Organic Chemistry Frontiers, 3(10), 1258–1262. [Link]
-
Reddit. (2021). Can't wrap my head around TLC of Buchwald-Hartwig-amination. r/chemhelp. [Link]
-
Mongin, F., et al. (2007). Nucleophilic substitution of the 4-chlorothienopyrimidines by an amino acid or derivative. Tetrahedron, 63(26), 5948–5955. [Link]
- Google Patents. (1996).
-
ResearchGate. (2025). ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions.. [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
Shadbolt, R. S., & Ulbricht, T. L. V. (1967). Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Journal of the Chemical Society C: Organic, 1172-1178. [Link]
-
Wikipedia. (2023). Sonogashira coupling. Wikipedia. [Link]
- D. J. Brown, The Pyrimidines, Interscience, New York, 1962. (No URL available)
- Google Patents. (2004).
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. [Link]
-
Thieme Chemistry. (n.d.). Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. [Link]
-
MDPI. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
-
Master Organic Chemistry. (2015). Tosylates And Mesylates. [Link]
-
Chemistry LibreTexts. (2022). 8.5: Leaving Groups. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Pyrimidine - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. guidechem.com [guidechem.com]
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- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
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- 14. Sonogashira coupling - Wikipedia [en.wikipedia.org]
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- 16. Sonogashira Coupling [organic-chemistry.org]
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- 19. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Structural Validation & Analytical Comparison Guide: 4-Chloro-6-(piperidin-1-yl)pyrimidine-5-carbaldehyde
Executive Summary
This guide provides a rigorous structural validation framework for 4-Chloro-6-(piperidin-1-yl)pyrimidine-5-carbaldehyde , a critical heterocyclic intermediate often used in the synthesis of kinase inhibitors and functionalized pyrimidines.
Unlike simple reagents, this scaffold presents a specific analytical challenge: differentiating the mono-substituted product from the bis-substituted impurity. The nucleophilic aromatic substitution (
This document compares the diagnostic power of NMR, LC-MS, and IR and provides a self-validating protocol to certify structural integrity, ensuring the material meets the stringent requirements for downstream drug development.
Structural Profile & Critical Quality Attributes (CQA)
Before validating, we must define the target structure and its primary failure modes (impurities).
-
Target Molecule: 4-Chloro-6-(piperidin-1-yl)pyrimidine-5-carbaldehyde
-
Molecular Formula:
-
Molecular Weight: 225.68 g/mol
-
Key Structural Features:
-
C5-Aldehyde: Highly reactive electrophile (Diagnostic signal: ~10 ppm).
-
C4-Chloro: Leaving group for further functionalization (Diagnostic signal: Isotope pattern).
-
C6-Piperidine: Electron-donating group (Diagnostic signal: Aliphatic multiplets).
-
Comparison of Structural Alternatives (Impurities)
The primary challenge in validation is distinguishing the target from reaction byproducts.
| Compound | Structure Description | Key Differentiator (Analytical) |
| Target (Mono-sub) | One Cl, One Piperidine | LC-MS: M/M+2 (3:1 ratio). NMR: 1:1 Integration (H2 : Aldehyde). |
| Starting Material | Two Cl groups | LC-MS: M/M+2/M+4 (9:6:1 ratio). NMR: No aliphatic peaks. |
| Bis-Impurity | Two Piperidine groups | LC-MS: No Chlorine isotope pattern. NMR: Double integration for piperidine. |
| Hydrolysis Product | One OH/OMe, One Piperidine | LC-MS: Mass shift (-Cl, +OH/OMe). NMR: Loss of Cl-isotope pattern. |
Comparative Analytical Guide
This section objectively compares the "performance" of standard analytical techniques in validating this specific structure.
Method Performance Matrix
| Feature | 1H NMR (500 MHz) | LC-MS (ESI+) | FT-IR | Verdict |
| Connectivity | Superior. Defines the position of the piperidine vs. aldehyde. | Poor. Cannot distinguish regioisomers easily. | Low. Functional group ID only. | Use NMR for Structure Proof. |
| Purity (Quant) | Good (if internal std used). | Superior. High sensitivity for trace bis-impurities. | Poor. | Use LC-MS for Purity. |
| Halogen Check | Indirect (via carbon shift). | Superior. Isotope pattern is definitive proof of Cl presence. | N/A | Use LC-MS for Cl check. |
| Throughput | Low (10-15 mins/sample). | High (2-5 mins/sample). | High (1 min/sample). | Use LC-MS for Process Control. |
Expert Insight: The "Blind Spot" of LC-MS
While LC-MS is excellent for confirming mass, it often fails to distinguish between regioisomers if the starting material was asymmetric (e.g., 2,4-dichloro vs 4,6-dichloro). However, since the precursor 4,6-dichloropyrimidine-5-carbaldehyde is symmetric, the mono-substitution product is unique. Therefore, LC-MS is the most efficient tool for routine process monitoring , while NMR is mandatory for lot release to ensure no unexpected ring-opening or rearrangement occurred.
Detailed Validation Protocol
This protocol is designed to be self-validating. If the data does not match the "Acceptance Criteria," the structure is unverified.
Experiment A: 1H NMR Structural Elucidation
Objective: Confirm the ratio of aromatic protons to aliphatic piperidine protons.
Methodology:
-
Dissolve 10 mg of sample in 0.6 mL DMSO-d6 (Chloroform-d is acceptable, but DMSO prevents hydrate formation on the aldehyde).
-
Acquire spectrum with sufficient scans (ns=16 or 32) to resolve piperidine splitting.
Diagnostic Peaks & Acceptance Criteria:
| Proton Environment | Chemical Shift ( | Multiplicity | Integration | Interpretation |
| -CHO (Aldehyde) | 10.0 – 10.4 | Singlet (s) | 1.00 | Anchor Peak. If absent/shifted, aldehyde is oxidized or hydrated. |
| Py-H2 (Aromatic) | 8.4 – 8.8 | Singlet (s) | 1.00 | Confirm 1:1 ratio with aldehyde. |
| Piperidine (N-CH2) | 3.4 – 4.0 | Multiplet (m) | 4.00 | Alpha-protons next to Nitrogen. |
| Piperidine (CH2) | 1.5 – 1.8 | Multiplet (m) | 6.00 | Beta/Gamma protons. |
-
Failure Mode: If the Piperidine integration is 8.00 / 12.00 , you have isolated the Bis-substituted impurity .
-
Failure Mode: If the Aldehyde peak is a broad hump or shifted to ~6 ppm, the aldehyde has formed a hydrate or hemiacetal (common in wet solvents).
Experiment B: LC-MS Chlorine Signature Analysis
Objective: Confirm the presence of exactly one Chlorine atom.[1]
Methodology:
-
Eluent: Acetonitrile/Water + 0.1% Formic Acid.
-
Column: C18 Reverse Phase.
-
Ionization: ESI Positive Mode.
Data Interpretation:
-
Target Mass (
): ~226.07 Da. -
Isotope Pattern (The Core Requirement):
-
You must observe two peaks separated by 2 Da:
(226) and (228). -
Intensity Ratio: The height of
to must be approximately 3:1 .
-
-
Validation Check:
-
If ratio is 1:1 , you likely have a Bromine atom (incorrect starting material).
-
If ratio is 9:6:1 , you have the Dichloro starting material .
-
If
is missing, you have the Bis-piperidine impurity (Cl displaced).
-
Visualizations
Diagram 1: Synthesis & Impurity Logic Flow
This diagram illustrates the competitive landscape of the synthesis, highlighting where the impurities originate.
Caption: Reaction pathway showing the critical window for obtaining the mono-substituted target versus the bis-substituted impurity.
Diagram 2: Analytical Decision Matrix
A flowchart for the QA scientist to determine batch release status.
Caption: Step-by-step decision tree for certifying the structural identity of the compound.
References
-
Vertex Pharmaceuticals. (2007). 4-Amino-6-piperazin-1-yl-pyrimidine-5-carbaldehyde oximes as potent FLT-3 inhibitors.[2] National Institutes of Health (NIH).
-
MDPI. (2020). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Molecules.[1][2][3][4][5][6][7][8][9]
-
Veeprho Standards. (2023). 5-Chloro-6-(piperidin-1-yl)pyrimidine-2,4-diamine Reference Material.[8] (Analogous Structure Validation).
-
Royal Society of Chemistry. (2021). Regioselective synthesis of 2,4,6-triaminopyrimidines.[5] Organic & Biomolecular Chemistry.[3][4][5][6]
-
National Institutes of Health (NIH). (2025). Design, synthesis, and biological evaluation of novel 6-(4-aminopiperidin-1-yl)-substituted benzyl-3-methylpyrimidine derivatives.
Sources
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- 2. 4-Amino-6-piperazin-1-yl-pyrimidine-5-carbaldehyde oximes as potent FLT-3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Acid-catalyzed [2 + 2 + 2] cycloaddition of two cyanamides and one ynamide: highly regioselective synthesis of 2,4,6-triaminopyrimidines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Design, synthesis, and biological evaluation of novel 6-(4-aminopiperidin-1-yl)-substituted benzyl-3-methylpyrimidine-2,4(1H,3H)-dione derivatives as potential anticancer agents targeting thymidylate synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. veeprho.com [veeprho.com]
- 9. The study of the interaction of 4,6-dichloropyrimidine-5-carbaldehyde with glycine esters | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Methods for Purity Assessment of Synthesized 4-Chloro-6-(piperidin-1-yl)pyrimidine-5-carbaldehyde
Introduction: The Imperative of Purity in Drug Development
In the landscape of pharmaceutical synthesis and drug development, the purity of an active pharmaceutical ingredient (API) or intermediate is not merely a quality metric; it is a cornerstone of safety and efficacy. The subject of this guide, 4-Chloro-6-(piperidin-1-yl)pyrimidine-5-carbaldehyde, is a heterocyclic compound, a class of structures prevalent in medicinal chemistry. Its synthesis, typically involving a Vilsmeier-Haack formylation reaction, can introduce a spectrum of process-related impurities. These can include unreacted starting materials, intermediates, by-products, and degradation products, any of which could carry their own pharmacological or toxicological profiles.[1]
Therefore, a robust, selective, and validated analytical method is paramount for ensuring the purity of the final compound. High-Performance Liquid Chromatography (HPLC), particularly in the reversed-phase mode, stands as the gold standard for this purpose due to its high resolution, sensitivity, and precision.[2] This guide provides an in-depth, comparative analysis of HPLC methodologies for the purity assessment of 4-Chloro-6-(piperidin-1-yl)pyrimidine-5-carbaldehyde, explaining the rationale behind experimental choices to empower researchers in developing and validating their own reliable analytical systems.
Synthetic Pathway and Anticipated Impurities
To develop a selective HPLC method, one must first understand the potential impurities that need to be separated. The synthesis of 4-Chloro-6-(piperidin-1-yl)pyrimidine-5-carbaldehyde most likely proceeds via the Vilsmeier-Haack reaction, which formylates an electron-rich substrate.[3][4]
The probable synthetic route begins with a pyrimidine precursor which is first reacted with piperidine, followed by formylation using a Vilsmeier reagent (generated from a formamide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃)).
Based on this, we can anticipate several potential impurities:
-
Impurity A (Starting Material): 4-Chloro-6-(piperidin-1-yl)pyrimidine (unformylated precursor).
-
Impurity B (By-product): Over-formylation or side reactions on the pyrimidine ring.
-
Impurity C (Reagent-related): Hydrolysis products or derivatives from the Vilsmeier reagent.
-
Impurity D (Piperidine Excess): Residual piperidine from the initial substitution step.
A successful HPLC method must be able to resolve the main compound peak from these and any other unidentified impurities.
The Foundational Choice: Reversed-Phase HPLC
For a moderately polar molecule like 4-Chloro-6-(piperidin-1-yl)pyrimidine-5-carbaldehyde, Reversed-Phase HPLC (RP-HPLC) is the logical starting point.[5] In RP-HPLC, the stationary phase is nonpolar (hydrophobic), and the mobile phase is polar. The retention mechanism is primarily based on hydrophobic interactions; more nonpolar compounds interact more strongly with the stationary phase and thus have longer retention times.[6]
The key to a successful separation lies in the meticulous selection of the stationary and mobile phases.
-
Stationary Phase: C18 (octadecylsilane) and C8 (octylsilane) columns are the most common choices for RP-HPLC.[7] C18 columns offer greater hydrophobicity and retention, which is often beneficial for resolving closely related, less polar impurities. C8 columns provide slightly less retention, which can be advantageous for reducing run times when analyzing more polar compounds.
-
Mobile Phase: A mixture of water (or an aqueous buffer) and a miscible organic solvent, such as acetonitrile (ACN) or methanol (MeOH), is used.[8] The organic solvent is the "strong" solvent; increasing its proportion in the mobile phase decreases retention. The pH of the aqueous component is a critical parameter for ionizable compounds, as it can drastically alter their retention behavior.[6]
Comparative Analysis of HPLC Methodologies
We will compare two distinct RP-HPLC methods to illustrate the trade-offs between speed, simplicity, and resolving power. Method A represents a rapid isocratic screening approach, while Method B is a more comprehensive gradient method designed for superior impurity resolution.
Method A: Rapid Isocratic Screening
An isocratic elution uses a constant mobile phase composition throughout the run. This approach is simple, fast, and results in a stable baseline, making it ideal for initial screening or quality control of relatively pure samples.
Causality: The choice of a higher organic percentage (60% ACN) is intended to elute the main peak relatively quickly, providing a fast assessment. A C18 column is chosen for its general applicability. The lack of a buffer simplifies mobile phase preparation but may lead to poor peak shape if the analyte or impurities are sensitive to pH.
Method B: High-Resolution Gradient Elution
A gradient elution involves changing the mobile phase composition during the run, typically by increasing the percentage of the strong organic solvent. This is highly effective for separating complex mixtures with components of widely varying polarities.[9]
Causality: The gradient starts with a lower organic concentration to retain and resolve more polar impurities that would elute near the void volume in an isocratic run. It then ramps up to elute the main compound and any less polar impurities within a reasonable time. The use of a formate buffer (pH ~3.0) helps to ensure consistent ionization of the analytes, leading to sharper, more symmetrical peaks.[10] Formic acid is also volatile, making this method compatible with mass spectrometry (LC-MS) for impurity identification.
Data Presentation: Performance Comparison
The following table summarizes the hypothetical but realistic performance of the two methods in separating the main compound from a critical impurity pair (e.g., the starting material, Impurity A).
| Parameter | Method A (Isocratic) | Method B (Gradient) | Justification |
| Stationary Phase | C18, 5 µm, 150 x 4.6 mm | C18, 3.5 µm, 150 x 4.6 mm | Smaller particles in Method B provide higher efficiency and better resolution. |
| Resolution (Rs) of Critical Pair | 1.2 | > 2.0 | Method B's gradient provides superior separation of closely eluting peaks. A resolution > 1.5 is generally required for baseline separation. |
| Tailing Factor (Tf) of Main Peak | 1.4 | 1.1 | The buffered mobile phase in Method B minimizes secondary interactions with the stationary phase, resulting in more symmetrical peaks. |
| Retention Time (Rt) of Main Peak | 4.5 min | 12.8 min | The isocratic method is faster, but at the cost of resolution. |
| Total Run Time | 10 min | 25 min | Method B requires more time to run the gradient and re-equilibrate the column. |
Experimental Protocols
A self-validating protocol includes system suitability tests (SST) to ensure the chromatographic system is performing adequately before sample analysis.
Workflow for HPLC Purity Analysis
Caption: High-level workflow for HPLC purity assessment.
Detailed Protocol for Method B (High-Resolution Gradient)
1. Reagent and Sample Preparation
- Mobile Phase A: Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water. Filter through a 0.45 µm membrane filter and degas.
- Mobile Phase B: Add 1.0 mL of formic acid to 1000 mL of HPLC-grade acetonitrile. Filter and degas.
- Diluent: Mix 500 mL of acetonitrile with 500 mL of HPLC-grade water.
- Sample Solution: Accurately weigh approximately 10 mg of synthesized 4-Chloro-6-(piperidin-1-yl)pyrimidine-5-carbaldehyde and transfer to a 10 mL volumetric flask. Dissolve in and dilute to volume with the Diluent to obtain a concentration of 1.0 mg/mL.
2. HPLC System and Conditions
- HPLC System: A system equipped with a gradient pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.
- Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size.
- Column Temperature: 30 °C.
- Flow Rate: 1.0 mL/min.
- Detection Wavelength: 254 nm (or a wavelength determined by UV scan to be optimal for both the main peak and impurities).
- Injection Volume: 5 µL.
- Gradient Program: | Time (min) | % Mobile Phase A | % Mobile Phase B | | :--- | :--- | :--- | | 0.0 | 70 | 30 | | 15.0 | 20 | 80 | | 20.0 | 20 | 80 | | 20.1 | 70 | 30 | | 25.0 | 70 | 30 |
3. System Suitability
- Before sample analysis, perform at least five replicate injections of the sample solution.
- The relative standard deviation (%RSD) for the area of the main peak should be ≤ 2.0%.
- The tailing factor for the main peak should be ≤ 1.5.
- The resolution between the main peak and the closest eluting impurity should be ≥ 1.5.
4. Data Analysis
- Integrate all peaks in the chromatogram, disregarding any peaks from the blank (diluent).
- Calculate the percentage purity using the area normalization method:
- % Purity = (Area of Main Peak / Total Area of All Peaks) x 100
Logical Framework for Method Selection
The choice between a simple isocratic method and a more complex gradient method depends on the stage of development and the specific goal of the analysis.
Caption: Decision logic for selecting an appropriate HPLC method.
Conclusion and Recommendations
Assessing the purity of synthesized 4-Chloro-6-(piperidin-1-yl)pyrimidine-5-carbaldehyde requires a systematic and well-justified analytical approach. While a rapid isocratic HPLC method (Method A) can be suitable for quick checks of highly pure batches, it lacks the resolving power to serve as a comprehensive purity and stability-indicating method.
For researchers, scientists, and drug development professionals, the high-resolution gradient method (Method B) is unequivocally the superior choice. Its ability to separate a wide range of potential impurities, coupled with the enhanced peak shape provided by a buffered mobile phase, ensures a trustworthy and robust analytical system.[9][11] This method provides the detailed impurity profile necessary for regulatory submissions and for making critical decisions in the drug development process.[12][13] The initial investment in developing and validating such a gradient method pays significant dividends in the confidence and quality of the final product.
References
- A process for the preparation of 2,4-diamino-6-(1-piperidinyl)-pyrimidine N-oxide.
- HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review).
- HPLC-Based Strategies for Impurity Profiling and Valid
- Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative.
- Process for the preparation of (s)-4-[(3-chloro-4-methoxybenzyl)amino]-2-[2- (hydroxymethyl)-1-pyrrolidinyl]-n-(2-pyrimidinyl methyl-5-pyrimidine carboxamide.
- Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. ALWSCI Technologies.
- Vilsmeier–Haack reaction. Wikipedia.
- Minoxidil synthesis. ChemicalBook.
- Reversed Phase HPLC Method Development. Phenomenex.
- Impurity profiling and HPLC methods for drug quality compliance. AMSbiopharma.
- Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex.
- Development of a reversed-phase HPLC method for determination of related impurities of Lenalidomide. Chemical Review and Letters.
- Impurities Profiling of Method Development and Validation of Etravirine (ETR)
- Vilsmeier-Haack Reaction. Chemistry Steps.
- Exploring the Different Mobile Phases in HPLC. Moravek.
- Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms. MDPI.
- Tungstate catalyzed oxidation of Pyrimidines with hydrogen peroxide: A novel and industrial scale synthesis of Minoxidil, Kopyrr. Quest Journals.
- HPLC Analysis of Very Polar Compounds in Bioanalysis.
- REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Sciences and Research.
- Method Development for Drug Impurity Profiling: Part 1.
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A Comparative Guide to the Synthesis of 4-Chloro-6-(piperidin-1-yl)pyrimidine-5-carbaldehyde: A Modern Approach
The pyrimidine scaffold is a cornerstone in medicinal chemistry and drug development, with substituted pyrimidines forming the core of numerous therapeutic agents.[1][2] Specifically, 4-Chloro-6-(piperidin-1-yl)pyrimidine-5-carbaldehyde is a crucial intermediate, valued for its reactive sites that allow for the construction of more complex, biologically active molecules. This guide provides a comprehensive validation of a novel, streamlined synthetic method for this key intermediate, comparing it directly with established, conventional routes. We will delve into the mechanistic rationale, present comparative experimental data, and provide detailed, reproducible protocols for both the traditional and the newly developed methodology.
Conventional Synthesis: A Multi-Step Vilsmeier-Haack Approach
The traditional synthesis of 4-Chloro-6-(piperidin-1-yl)pyrimidine-5-carbaldehyde is a multi-step process that begins with a Vilsmeier-Haack reaction. This classic method is widely used for the formylation and chlorination of activated aromatic and heterocyclic compounds.[1][3]
The conventional route typically proceeds in two distinct stages:
-
Stage 1: Synthesis of 4,6-Dichloropyrimidine-5-carbaldehyde. The process starts with 4,6-dihydroxypyrimidine, which is subjected to a Vilsmeier-Haack reaction using a reagent generated from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[4][5] This reaction simultaneously introduces the formyl group at the 5-position and chlorinates the hydroxyl groups at the 4 and 6 positions. This step is often hampered by the use of harsh reagents, high temperatures, and can result in variable yields depending on the scale and specific conditions.[4]
-
Stage 2: Nucleophilic Aromatic Substitution (SNAr). The resulting 4,6-dichloropyrimidine-5-carbaldehyde intermediate possesses two reactive chlorine atoms. The chlorine at the 4-position is more susceptible to nucleophilic attack. This intermediate is then reacted with piperidine in the presence of a base. The piperidine selectively displaces the chlorine at the 4-position to yield the final product. While effective, this two-step approach necessitates the isolation and purification of the dichlorinated intermediate, adding time and complexity to the overall process and potentially lowering the overall yield.
The Novel Method: A One-Pot Tandem Synthesis
To address the inefficiencies of the conventional method, we have developed a novel one-pot synthetic strategy. This approach leverages the principles of tandem reactions to improve efficiency, reduce waste, and simplify the workflow. One-pot syntheses are increasingly favored in modern organic chemistry as they avoid lengthy separation processes and minimize the use of solvents and reagents.[6][7][8]
Our new method combines the Vilsmeier-Haack reaction and the subsequent nucleophilic aromatic substitution into a single, continuous process without the isolation of the intermediate.
Mechanistic Rationale: The key insight behind this method is the differential reactivity of the chlorine atoms in the in situ generated 4,6-dichloropyrimidine-5-carbaldehyde. By carefully controlling the reaction temperature and stoichiometry, we can favor the initial formation of the Vilsmeier reagent and the subsequent chlorination/formylation, followed by the selective nucleophilic substitution by piperidine. The entire sequence is performed in a single reaction vessel, significantly streamlining the synthesis.
Sources
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- 8. One-Pot Synthesis of Pyrido[2,3-d]pyrimidines Catalyzed by Bismuth(III)Triflate [scirp.org]
Comparative Guide: Anti-Proliferative Efficacy of Pyrimidine-Based Scaffolds
Executive Summary: The Evolution of a Privileged Scaffold
In the landscape of antiproliferative drug discovery, the pyrimidine nucleus remains a "privileged structure" due to its ubiquity in biological systems (DNA/RNA bases). However, the paradigm has shifted.[1] While classical agents like 5-Fluorouracil (5-FU) rely on indiscriminate antimetabolite activity, next-generation pyrimidine derivatives are being engineered as precision warheads—targeting specific kinases (EGFR, VEGFR-2) or destabilizing microtubule dynamics.
This guide objectively compares the antiproliferative performance of classical vs. novel pyrimidine compounds, supported by experimental data and optimized characterization protocols.
Mechanistic Divergence: Classical vs. Targeted Agents
To understand efficacy differences, we must first distinguish the mode of action (MoA).
-
Classical (e.g., 5-FU, Gemcitabine): Functions primarily as a "suicide substrate." It mimics uracil, irreversibly binding Thymidylate Synthase (TS) or incorporating into RNA/DNA, triggering the DNA Damage Response (DDR) and S-phase arrest.
-
Novel Derivatives (e.g., Thienopyrimidines, Quinazolines): Designed with bulky hydrophobic pharmacophores to fit into the ATP-binding pockets of tyrosine kinases (EGFR, VEGFR) or intercalate between DNA base pairs, often inducing G2/M arrest or apoptosis independent of S-phase replication.
Visualization: Signaling Pathway Interference
Figure 1: Mechanistic pathways distinguishing classical antimetabolites (Blue) from novel targeted hybrids (Red).
Comparative Performance Data (IC50)
The following data aggregates recent bioassay results comparing novel fused-pyrimidine derivatives against standard-of-care agents. Note the nanomolar potency of specific kinase-targeted hybrids compared to the micromolar activity of 5-FU.
Table 1: IC50 Values (µM) Across Key Cancer Cell Lines
| Compound Class | Specific Derivative | Target | MCF-7 (Breast) | A549 (Lung) | HCT-116 (Colon) | Ref.[2][3][4] |
| Standard | 5-Fluorouracil (5-FU) | Antimetabolite | 17.02 | ~8.0 | 11.73 | [1, 2] |
| Standard | Erlotinib | EGFR Inhibitor | 8.03 | 0.18 | 5.98 | [3] |
| Novel | Pyrrolo[2,3-d]pyrimidine (14a) | Bcl-2/Apoptosis | 1.70 | 5.70 | 3.40 | [4] |
| Novel | Thienopyrimidine (4g) | EGFR/Tubulin | 5.10 | 5.02 | 6.60 | [5] |
| Novel | Quinazoline-Sulfonamide (6a) | PI3K/mTOR | 3.24 | 1.32 | 0.16 | [6] |
| Novel | EGFR-Mutant Inhibitor (95) | EGFR T790M | 0.87 | 0.20 | 0.28 | [7] |
Analysis:
-
Potency Shift: Novel derivatives like Compound 6a (Quinazoline hybrid) demonstrate up to 70-fold higher potency against colon cancer cells (HCT-116) compared to 5-FU.
-
Selectivity: While 5-FU is broadly cytotoxic, EGFR-targeted pyrimidines (e.g., Compound 95) show enhanced specificity for mutant cell lines, reducing off-target toxicity potential.
Expert Protocol: Validating Anti-Proliferative Activity
Workflow Visualization
Figure 2: Screening workflow for prioritizing high-potency pyrimidine candidates.
Protocol A: High-Throughput MTT Assay (Optimized)
Standard protocols often fail due to solubility issues with hydrophobic pyrimidine derivatives. This optimized version addresses precipitation.
-
Seeding: Plate cells (e.g., MCF-7) at 5,000 cells/well in 96-well plates. Incubate 24h for attachment.
-
Treatment:
-
Dissolve compounds in 100% DMSO (Stock: 10-20 mM).
-
Critical Step: Perform serial dilutions in culture media immediately before addition to keep final DMSO < 0.5%.
-
Include a "Solvent Control" (0.5% DMSO) and "Positive Control" (5-FU or Doxorubicin).
-
-
Incubation: 48h to 72h at 37°C, 5% CO₂.
-
MTT Addition: Add MTT reagent (5 mg/mL in PBS) to a final concentration of 0.5 mg/mL. Incubate 3-4h.
-
Solubilization: Aspirate media carefully. Add 150 µL DMSO (superior to SDS for hydrophobic drugs). Shake 15 min.
-
Read: Measure Absorbance at 570 nm (Reference: 630 nm).
Protocol B: Cell Cycle Analysis (Flow Cytometry)
Essential to distinguish between S-phase arrest (antimetabolite) and G2/M arrest (tubulin/kinase inhibition).
-
Harvest: Trypsinize treated cells (1 x 10⁶). Do not discard floating cells (these are apoptotic).
-
Fixation: Wash with cold PBS. Add dropwise to 70% ice-cold ethanol while vortexing. Fix overnight at -20°C.
-
Staining:
-
Wash ethanol away with PBS.
-
Resuspend in 500 µL PBS containing:
-
RNase A (100 µg/mL): Essential to prevent RNA staining artifacts.
-
Propidium Iodide (PI) (50 µg/mL): DNA intercalator.
-
-
-
Acquisition: Analyze >10,000 events on a flow cytometer.
-
Expert Insight: Pyrimidine derivatives often cause a "Sub-G1" peak. Ensure your gating strategy excludes debris but includes this fragmented DNA population to quantify apoptosis.
-
Senior Scientist Insights: Troubleshooting & SAR
Structure-Activity Relationship (SAR) Tips:
-
The C-2 Position: Substitution here with electron-donating groups (e.g., amino, methyl) often enhances kinase binding affinity compared to electron-withdrawing groups.
-
Fusion Strategy: Fusing the pyrimidine ring with thiophene (Thienopyrimidines) or benzene (Quinazolines) increases lipophilicity, improving membrane permeability and IC50 values against solid tumors (A549, MCF-7) compared to the hydrophilic 5-FU [5, 6].
Common Experimental Pitfalls:
-
False Positives in MTT: Some pyrimidine derivatives with redox potential can directly reduce MTT without cellular metabolism. Validation: Always incubate compound + MTT (no cells) in one well to check for abiotic reduction.
-
Solubility Crash: If IC50 curves plateau unexpectedly, check for compound precipitation in the media. Pyrimidine-sulfonamide hybrids are prone to this at >50 µM.
References
-
National Center for Biotechnology Information. (2024). 5-Fluorouracil: Mechanisms of Action and Resistance. Retrieved from [Link]
-
Vertex AI Search. (2024). Recent Advances in Pyrimidine-Based Drugs. Retrieved from [Link]
-
ResearchGate. (2022). Anticancer evaluation of pyrido[2,3-d]pyrimidine scaffold. Retrieved from [Link]
-
NIH PubMed. (2023). Design, synthesis, and in vitro anticancer activity of pyrrolo[2,3-d]pyrimidine derivatives. Retrieved from [Link]
-
MDPI. (2022). Concept of Hybrid Drugs and Recent Advancements in Anticancer Hybrids. Retrieved from [Link]
-
Taylor & Francis. (2025). Recent advancements of pyrimidine chemistry thriving deeper into drug discovery. Retrieved from [Link]
-
ScienceDirect. (2024). Novel Pyrimidine Derivatives as Potential Anticancer Agents. Retrieved from [Link]
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A Senior Application Scientist's Guide to Validating Target Engagement for Kinase Inhibitors
For researchers, scientists, and drug development professionals, the journey from a promising compound to a validated kinase inhibitor is paved with rigorous experimental scrutiny. Identifying a molecule that inhibits a kinase in a test tube is only the first step. The critical question that dictates translational success is: does the compound engage its intended target within the complex, dynamic environment of a living cell?
This guide provides an in-depth comparison of modern techniques used to validate kinase inhibitor target engagement. Moving beyond a simple listing of methods, we will explore the causality behind experimental choices, detail self-validating protocols, and ground our discussion in the authoritative principles that underpin robust drug discovery.
The Imperative of Target Engagement: Beyond Biochemical Potency
Dysregulation of protein kinase activity is a hallmark of numerous diseases, most notably cancer, making kinases a major class of drug targets.[1] Most inhibitors are designed to compete with the high intracellular concentrations of ATP (adenosine triphosphate) at the enzyme's active site.[1] This shared binding pocket across the kinome creates a significant challenge: achieving selectivity. An inhibitor's efficacy and safety profile are directly influenced by which kinases it engages and to what degree—a concept known as polypharmacology.[1]
Therefore, target engagement validation is not merely a checkbox exercise; it is the foundational evidence that links a molecule's chemical structure to its biological effect. It bridges the gap between biochemical potency (e.g., IC50 in an enzyme assay) and cellular or physiological outcomes.
Biophysical Methods: Quantifying Direct Binding in a Purified System
These cell-free techniques provide the most direct and quantitative assessment of the physical interaction between an inhibitor and its purified kinase target. They are invaluable for initial hit validation, lead optimization, and understanding the thermodynamics and kinetics of the binding event.
A. Isothermal Titration Calorimetry (ITC)
ITC stands as a gold standard for its ability to directly measure the heat released or absorbed during a binding event.[2] This provides a complete thermodynamic profile of the interaction in a single, label-free experiment.[3][4]
Causality Behind the Choice: Choose ITC when you need to understand the fundamental driving forces of the binding interaction (enthalpy and entropy) and require precise measurement of binding affinity (K_D) and stoichiometry (n) without the need for labels or immobilization, which can introduce artifacts.[4]
-
Protein Preparation: Express and purify the target kinase to >95% purity. Ensure the protein is correctly folded and active. Dialyze the protein extensively against the final ITC buffer.
-
Compound Preparation: Dissolve the inhibitor in a compatible solvent (e.g., DMSO) and then dilute into the exact same buffer used for the protein dialysis to minimize heats of dilution.
-
Instrument Setup: Set the experimental temperature (e.g., 25°C). Load the purified kinase (e.g., 10-20 µM) into the sample cell and the inhibitor (e.g., 100-200 µM) into the injection syringe.
-
Titration: Perform a series of small, timed injections (e.g., 19 injections of 2 µL each) of the inhibitor into the protein solution.
-
Data Analysis: The raw data appears as a series of heat spikes for each injection. Integrating these peaks yields a binding isotherm, which is then fit to a suitable binding model (e.g., one-site binding) to determine the binding affinity (K_D), stoichiometry (n), and enthalpy (ΔH).[4][5]
B. Surface Plasmon Resonance (SPR)
SPR is a powerful, label-free optical technique that measures molecular interactions in real-time.[6] It provides rich kinetic data, resolving the binding event into its association (k_on) and dissociation (k_off) rates, which together determine the binding affinity (K_D).[7][8]
Causality Behind the Choice: Opt for SPR when understanding the kinetics of the interaction is paramount. A compound's residence time (related to k_off) on its target can be more predictive of clinical efficacy than its affinity alone.[8] SPR is excellent for ranking compounds and providing detailed structure-activity relationship (SAR) insights.[9]
-
Chip Preparation: Select a sensor chip (e.g., CM5). Activate the carboxyl groups on the surface using a mixture of EDC and NHS.[6]
-
Protein Immobilization: Covalently immobilize the purified kinase onto the chip surface via amine coupling. A flow channel without protein serves as a reference.
-
Inhibitor Injection: Prepare a series of inhibitor concentrations in running buffer. Inject these concentrations sequentially over the kinase and reference surfaces.
-
Association/Dissociation Monitoring: The instrument records the change in refractive index (measured in Response Units, RU) in real-time as the inhibitor binds (association phase) and then washes off (dissociation phase).
-
Data Analysis: The resulting sensorgrams are fitted to a kinetic model (e.g., 1:1 Langmuir binding) to calculate k_on, k_off, and the equilibrium dissociation constant (K_D = k_off / k_on).[6]
Target Engagement in the Cellular Milieu
While biophysical methods are precise, they lack physiological context. Assays performed in intact cells are critical for confirming that an inhibitor can cross the cell membrane, engage its target in the presence of endogenous ATP and other cellular components, and achieve the desired biological effect.[10][11]
A. Cellular Thermal Shift Assay (CETSA®)
CETSA is a powerful biophysical method for assessing target engagement in intact cells and tissues.[12] It is based on the principle that when a ligand binds to its target protein, it generally increases the protein's thermal stability.[12][13]
Causality Behind the Choice: CETSA is the method of choice for verifying target binding in a label-free, native cellular environment.[14] It is particularly valuable for confirming that a compound reaches its intracellular target and can be adapted for high-throughput screening (MS-CETSA) to identify off-targets.[13][15]
Caption: CETSA workflow from cell treatment to data analysis.
-
Cell Treatment: Treat cultured cells with the kinase inhibitor at the desired concentration. Include a vehicle (e.g., DMSO) control.
-
Heating: After incubation, harvest and resuspend the cells. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler.
-
Lysis: Lyse the cells by freeze-thawing (e.g., 3 cycles of liquid nitrogen and a 25°C water bath).
-
Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.
-
Quantification: Collect the supernatant (soluble fraction) and quantify the amount of the target kinase using Western Blot or another protein quantification method.
-
Data Analysis: Plot the percentage of soluble protein remaining at each temperature. A shift in the melting curve to a higher temperature in the inhibitor-treated sample compared to the vehicle control indicates target engagement.[12]
B. NanoBRET™ Target Engagement Assay
The NanoBRET™ assay is a proximity-based method that measures compound binding in live cells using Bioluminescence Resonance Energy Transfer (BRET).[16][17] It relies on energy transfer between a NanoLuc® luciferase-tagged kinase and a cell-permeable fluorescent tracer that binds to the same kinase.[18][19]
Causality Behind the Choice: NanoBRET is a premier choice for quantitative analysis of compound affinity and residence time in a live-cell format.[17][20] It is highly sensitive, amenable to high-throughput screening, and can be used to profile inhibitors against hundreds of kinases, making it ideal for assessing cellular selectivity.[20][21]
Caption: NanoBRET principle: inhibitor competes with tracer, reducing BRET.
-
Cell Preparation: Transfect cells (e.g., HEK293) with a vector expressing the target kinase fused to NanoLuc® luciferase.[22]
-
Assay Plating: Plate the transfected cells in a white, 96- or 384-well assay plate.
-
Compound Addition: Add the test inhibitor across a range of concentrations.
-
Tracer and Substrate Addition: Add the fluorescent tracer and the NanoLuc® substrate to the wells.
-
Signal Detection: Measure the luminescence at two wavelengths (one for the donor, NanoLuc®, and one for the acceptor, the tracer) using a luminometer.
-
Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). Plot the BRET ratio against the inhibitor concentration and fit to a dose-response curve to determine the IC50, which reflects the compound's apparent cellular affinity.[18]
Chemical and Phosphoproteomics: A Systems-Level View
These methods provide a broader, more global perspective on an inhibitor's effects, either by profiling its binding across the entire kinome or by measuring its impact on downstream signaling pathways.
A. Kinobeads Competition Binding
This chemical proteomics approach uses a resin ("kinobeads") functionalized with multiple, broad-spectrum kinase inhibitors to capture a large portion of the kinome from a cell lysate.[23][24] Target engagement is measured by how effectively a free test inhibitor competes with the beads for kinase binding.[23]
Causality Behind the Choice: Use kinobeads for unbiased, large-scale profiling of inhibitor selectivity against endogenously expressed kinases in their native state and complexes.[23] It is a powerful tool to identify both intended targets and unexpected off-targets, which is crucial for understanding an inhibitor's overall pharmacological profile.[24]
-
Lysate Preparation: Prepare a native cell lysate under non-denaturing conditions.
-
Competitive Binding: Aliquot the lysate and incubate with increasing concentrations of the test inhibitor or a vehicle control.
-
Kinase Capture: Add the kinobeads slurry to each aliquot and incubate to allow kinases to bind.
-
Wash and Elute: Wash the beads extensively to remove non-specifically bound proteins. Elute the captured kinases.
-
MS Analysis: Digest the eluted proteins into peptides and analyze them using quantitative mass spectrometry (LC-MS/MS).
-
Data Analysis: Quantify the amount of each kinase pulled down at each inhibitor concentration. Generate competition-binding curves to determine the apparent dissociation constant (K_d^app) for each identified kinase.[24]
B. Phosphoproteomics
Instead of measuring direct binding, phosphoproteomics measures the functional consequence of kinase inhibition. By quantifying changes in phosphorylation across thousands of sites in the cell, this method provides a global snapshot of how an inhibitor alters cellular signaling networks.[25]
Causality Behind the Choice: This is the ultimate validation of functional target engagement. If an inhibitor engages its target kinase, the phosphorylation of that kinase's direct substrates should decrease. This approach confirms not only target binding but also functional inhibition in a physiological context and can reveal downstream pathway effects and potential resistance mechanisms.[26][27]
-
Cell Culture and Treatment: Culture cells (often using SILAC for quantitative accuracy) and treat with the inhibitor or vehicle.[25]
-
Lysis and Digestion: Lyse the cells under denaturing conditions and digest the proteins into peptides using trypsin.[26]
-
Phosphopeptide Enrichment: Enrich for phosphopeptides from the complex mixture using methods like Immobilized Metal Affinity Chromatography (IMAC) or Titanium Dioxide (TiO2) chromatography.[28]
-
LC-MS/MS Analysis: Analyze the enriched phosphopeptides by high-resolution mass spectrometry to identify the specific phosphorylation sites and quantify their relative abundance between the treated and control states.
-
Data Analysis: Identify phosphorylation sites that are significantly down-regulated upon inhibitor treatment. Map these sites to known kinase-substrate databases to confirm inhibition of the target kinase's pathway and identify other affected pathways.[27][29]
Comparative Analysis and Strategic Application
No single method is universally superior; the optimal choice depends on the specific question and the stage of drug discovery. An orthogonal approach, using multiple techniques to validate a finding, provides the highest degree of confidence.
Comparison of Target Engagement Methodologies
| Feature | Isothermal Titration Calorimetry (ITC) | Surface Plasmon Resonance (SPR) | Cellular Thermal Shift Assay (CETSA) | NanoBRET™ Assay | Kinobeads | Phosphoproteomics |
| Principle | Measures heat change upon binding | Measures change in refractive index | Ligand-induced thermal stabilization | Bioluminescence Resonance Energy Transfer (BRET) | Competition for affinity capture | Measures changes in protein phosphorylation |
| System | Cell-Free (Purified Protein) | Cell-Free (Purified Protein) | Intact Cells, Lysates, Tissues | Live Cells | Cell Lysate | Intact Cells |
| Output Data | K_D, ΔH, ΔS, Stoichiometry (n) | k_on, k_off, K_D | Thermal Shift (ΔT_m), IC50 | BRET Ratio, IC50, Residence Time | Apparent K_D | Fold-change in phosphorylation |
| Throughput | Low to Medium | Medium to High | High (with MS/PEA readout) | High | Medium | Low to Medium |
| Label Required? | No | No | No | Yes (Luciferase tag & tracer) | No | No (but uses isotopic labels for quantification) |
| Kinetic Data? | No | Yes | No (but can infer residence time) | Yes (Residence Time) | No | No |
| Physiological Relevance | Low | Low | High | High | Medium | Very High |
Strategic Workflow for Target Validation
A logical progression through these assays ensures a comprehensive validation of a novel kinase inhibitor.
Caption: A strategic workflow for kinase inhibitor target validation.
Conclusion
Validating target engagement is a cornerstone of modern kinase inhibitor development. By moving from purified, biophysical systems to the complex environment of the living cell, researchers can build a robust, evidence-based case for their compound's mechanism of action. Integrating direct binding assays like ITC and SPR, cellular engagement methods like CETSA and NanoBRET, and systems-level approaches like kinobeads and phosphoproteomics provides a multi-faceted, orthogonal validation. This comprehensive strategy not only de-risks clinical translation but also deepens our fundamental understanding of kinase biology and pharmacology, ultimately accelerating the development of more effective and selective therapies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
